3-Chloro-5-fluorobenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXMYNTVLHIRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572931 | |
| Record name | 3-Chloro-5-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178747-50-7 | |
| Record name | 3-Chloro-5-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential relevance in the development of novel therapeutic agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on closely related analogues to provide a broader context for its expected chemical behavior and reactivity.
Core Chemical Properties
While specific experimental values for the physical properties of this compound are not widely reported, the following table summarizes its fundamental chemical identifiers.
| Property | Value | Source |
| CAS Number | 178747-50-7 | BLD Pharm[1] |
| Molecular Formula | C₇H₃ClFNO | BLD Pharm[1] |
| Molecular Weight | 171.56 g/mol | BLD Pharm[1] |
| Purity | ≥95% - ≥97% | 2a biotech, ChemScene |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not publicly available. However, chemical suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[1] The expected spectral characteristics can be inferred from the analysis of related isoxazole and benzisoxazole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzo[d]isoxazole ring system. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the benzisoxazole core. The carbons attached to the electronegative chlorine, fluorine, and oxygen atoms are expected to show characteristic downfield shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as CO, NO, and HCl.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, general methods for the synthesis of substituted benzisoxazoles can be adapted. A common synthetic route involves the cyclization of an appropriately substituted precursor.
General Synthetic Approach
A plausible synthetic pathway for this compound could involve the following conceptual steps. This generalized workflow is based on established isoxazole synthesis methodologies.
Figure 1: A generalized synthetic workflow for the preparation of a substituted benzo[d]isoxazole.
Experimental Protocol (Hypothetical): A detailed protocol would require laboratory optimization. However, a general procedure could involve the reaction of a suitable fluorinated salicylaldehyde with hydroxylamine to form the oxime, followed by chlorination and subsequent base-catalyzed cyclization to yield the final benzisoxazole product. The purification would likely be achieved through column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications.[2][3] These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[2]
While specific biological targets or signaling pathway involvement for this compound have not been reported, its structural features suggest potential for interaction with various biological macromolecules. The presence of halogen atoms can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
Potential as a Synthetic Building Block
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chloro substituent at the 3-position can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in a drug discovery program.
Figure 2: Logical workflow for utilizing this compound in a drug discovery cascade.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental data is currently sparse, its structural relationship to a class of compounds with known biological activities makes it an interesting candidate for synthesis and biological evaluation. This guide provides a foundational understanding of its known properties and potential applications, serving as a starting point for researchers and drug development professionals interested in this and related molecules. Further experimental work is necessary to fully elucidate its chemical and biological profile.
References
In-Depth Technical Guide to 3-Chloro-5-fluorobenzo[d]isoxazole
CAS Number: 178747-50-7
This technical guide provides a comprehensive overview of 3-Chloro-5-fluorobenzo[d]isoxazole, a halogenated benzisoxazole derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The fusion of this ring with a benzene molecule, along with chloro and fluoro substitutions, results in its specific physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 178747-50-7 |
| Molecular Formula | C₇H₃ClFNO |
| Molecular Weight | 171.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65.0 - 69.0 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like DMSO and methanol. |
Synthesis
A documented application of this compound is in the synthesis of more complex molecules. For example, it serves as a key intermediate in the preparation of 3-(2-(N-t-Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.
Experimental Protocol: Synthesis of 3-(2-(N-t-Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole from this compound
This protocol details a nucleophilic substitution reaction where the chloro group at the 3-position of the benzisoxazole ring is displaced by a thiol.
Materials:
-
This compound
-
2-(Boc-amino)ethanethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, dissolve this compound in N,N-Dimethylformamide (DMF).
-
Add 2-(Boc-amino)ethanethiol and potassium carbonate to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the pure 3-(2-(N-t-Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of a derivative from this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the following characteristic signals can be anticipated:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with coupling patterns influenced by the fluorine and chlorine substituents. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the chlorine atom would be significantly deshielded. The carbon-fluorine coupling would be observable. |
| IR Spectroscopy | Characteristic peaks for C=N, C=C, C-F, and C-Cl bonds are expected. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z 171, with a characteristic isotopic pattern (M+2) due to the presence of chlorine. |
Applications in Drug Discovery and Research
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen atoms, such as chlorine and fluorine, in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.
While specific biological activities and signaling pathway involvement for this compound have not been extensively reported, its structural similarity to other biologically active benzisoxazoles suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. Researchers can utilize this compound as a starting material to generate libraries of derivatives for screening in various biological assays.
Diagram 2: Potential Research Applications
Caption: Logical flow from the starting material to a potential drug candidate in a research setting.
Conclusion
This compound is a chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its halogenated benzisoxazole core provides a versatile scaffold for the synthesis of novel compounds with a range of potential biological activities. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of 3-Chloro-5-fluorobenzo[d]isoxazole, a halogenated benzisoxazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and analysis of closely related compounds.
Molecular Structure
This compound possesses a bicyclic structure, consisting of a benzene ring fused to an isoxazole ring. The molecule is substituted with a chlorine atom at position 3 and a fluorine atom at position 5. The IUPAC name for this compound is 3-chloro-5-fluoro-1,2-benzoxazole.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 178747-50-7 |
| Molecular Formula | C₇H₃ClFNO |
| Molecular Weight | 171.56 g/mol |
| IUPAC Name | 3-chloro-5-fluoro-1,2-benzoxazole |
| SMILES | C1=CC(=C2C(=C1)ON=C2Cl)F |
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of this compound involves the cyclization of the corresponding oxime derived from 3-chloro-5-fluorosalicylaldehyde. This approach is a common and effective strategy for the preparation of benzo[d]isoxazole derivatives.
Starting Material: 3-Chloro-5-fluorosalicylaldehyde
The precursor, 3-chloro-5-fluorosalicylaldehyde, is a dihalogenated salicylaldehyde derivative. Its structural and crystallographic data have been reported and are summarized below.[1]
Table 2: Physicochemical and Crystallographic Data for 3-Chloro-5-fluorosalicylaldehyde [1]
| Property | Value |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.55 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.2730 (13) |
| b (Å) | 12.7102 (12) |
| c (Å) | 3.8233 (4) |
| C3—Cl Bond Length (Å) | 1.7334 (16) |
| C5—F Bond Length (Å) | 1.3529 (19) |
| O1⋯O2 (Intramolecular H-bond) (Å) | 2.6231 (19) |
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the synthesis of benzo[d]isoxazoles from salicylaldehydes.
Step 1: Oximation of 3-Chloro-5-fluorosalicylaldehyde
-
Dissolve 1 equivalent of 3-chloro-5-fluorosalicylaldehyde in a suitable solvent such as ethanol or methanol.
-
Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride to the solution.
-
Add a base, such as sodium acetate or pyridine (1.5 to 2 equivalents), to neutralize the HCl salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the oxime intermediate can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate, or by extraction with an organic solvent.
Step 2: Cyclization to this compound
-
The crude oxime can be subjected to cyclization directly. A common method involves heating the oxime in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a base such as potassium hydroxide.
-
Alternatively, the oxime can be treated with an activating agent like thionyl chloride or phosphorus oxychloride, which facilitates the ring closure.
-
The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is quenched, typically with water or ice.
-
The product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by purification using column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | The aromatic region (δ 7.0-8.0 ppm) is expected to show complex splitting patterns for the three aromatic protons due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine (C3) will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon attached to the fluorine (C5) and adjacent carbons. |
| IR (cm⁻¹) | Expected characteristic peaks include C=N stretching (around 1620-1650 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 171, with a characteristic M+2 peak at m/z 173 due to the ³⁷Cl isotope, in an approximate 3:1 ratio. |
Applications and Future Research
Derivatives of benzo[d]isoxazole are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to, antimicrobial, anticancer, and anti-inflammatory research.
Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this compound. Elucidation of its crystal structure would provide definitive information on its molecular geometry.
References
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 3-Chloro-5-fluorobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from commercially available starting materials. This document outlines the core chemical transformations, provides detailed experimental protocols derived from analogous reactions in the scientific literature, and presents quantitative data in a structured format.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in three key stages:
-
Formation of the Oxime Precursor: Synthesis of 2-hydroxy-4-fluorobenzaldehyde oxime from 2-hydroxy-4-fluorobenzaldehyde.
-
Cyclization to the Benzisoxazole Core: Intramolecular cyclization of the oxime to form 5-fluorobenzo[d]isoxazol-3(2H)-one.
-
Chlorination: Conversion of the 5-fluorobenzo[d]isoxazol-3(2H)-one intermediate to the final product, this compound.
This pathway is illustrated in the following workflow diagram.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the proposed synthesis, adapted from established procedures for similar compounds.
Step 1: Synthesis of 2-Hydroxy-4-fluorobenzaldehyde oxime
This procedure follows a standard oximation reaction of an aldehyde.
Materials:
-
2-Hydroxy-4-fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-fluorobenzaldehyde (1.0 eq.) in ethanol.
-
To this solution, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.2 eq.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-fluorobenzaldehyde oxime.
Step 2: Synthesis of 5-Fluorobenzo[d]isoxazol-3(2H)-one
This step involves a base-mediated intramolecular cyclization of the oxime precursor.
Materials:
-
2-Hydroxy-4-fluorobenzaldehyde oxime
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend 2-hydroxy-4-fluorobenzaldehyde oxime (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain reflux until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 5-fluorobenzo[d]isoxazol-3(2H)-one.
Step 3: Synthesis of this compound
The final step is the chlorination of the benzisoxazolone intermediate.
Materials:
-
5-Fluorobenzo[d]isoxazol-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, carefully add 5-fluorobenzo[d]isoxazol-3(2H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux under anhydrous conditions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions found in the literature.
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1 | 2-Hydroxy-4-fluorobenzaldehyde | 2-Hydroxy-4-fluorobenzaldehyde oxime | Hydroxylamine hydrochloride, Pyridine | 85-95 |
| 2 | 2-Hydroxy-4-fluorobenzaldehyde oxime | 5-Fluorobenzo[d]isoxazol-3(2H)-one | NaOH | 70-85 |
| 3 | 5-Fluorobenzo[d]isoxazol-3(2H)-one | This compound | POCl₃ | 60-75 |
Logical Relationships and Signaling Pathways
The logical progression of the synthesis is based on well-established chemical principles. The initial oximation provides the necessary N-O bond for the subsequent cyclization. The intramolecular cyclization is a nucleophilic attack of the phenoxide onto the oxime nitrogen, facilitated by the basic conditions. The final chlorination is a standard method for converting a hydroxyl group on a heterocyclic ring to a chloro substituent, proceeding through an electrophilic attack by the phosphorus oxychloride.
A Technical Guide to the Spectroscopic Analysis of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables are structured to present the expected spectroscopic data for 3-Chloro-5-fluorobenzo[d]isoxazole. Researchers who synthesize or acquire this compound can populate these tables with their experimental findings for a clear and organized summary.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Expected Aromatic Protons | ||||
| Expected Aromatic Protons | ||||
| Expected Aromatic Protons |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| Expected Aromatic Carbons | |
| Expected Aromatic Carbons | |
| Expected Aromatic Carbons | |
| Expected Aromatic Carbons | |
| Expected Aromatic Carbons | |
| Expected Aromatic Carbons | |
| Expected Isoxazole Ring Carbons | |
| Expected Isoxazole Ring Carbons |
Table 3: Mass Spectrometry Data (Expected)
| m/z | Ion Type | Relative Abundance (%) |
| Expected Molecular Ion [M]⁺ | ||
| Expected [M+2]⁺ Isotope Peak | ||
| Expected Fragment Ions |
Table 4: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected C-Cl Stretch | ||
| Expected C-F Stretch | ||
| Expected C=N Stretch (isoxazole) | ||
| Expected N-O Stretch (isoxazole) | ||
| Expected Aromatic C=C Stretches | ||
| Expected Aromatic C-H Stretches |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard practices for the analysis of isoxazole derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. This is a softer ionization technique that often results in a prominent molecular ion peak.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable for the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups and bond vibrations within the molecule.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-fluorobenzo[d]isoxazole
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-fluorobenzo[d]isoxazole. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of the predicted spectral data, experimental protocols for its acquisition, and a visualization of the proton coupling relationships.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the three aromatic protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the isoxazole ring. The predicted data, based on analogous structures in heterocyclic chemistry, is summarized in Table 1.[1][2] The aromatic protons are anticipated to resonate in the downfield region, typically between 7.0 and 8.5 ppm.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J_HF ≈ 8-9 Hz (ortho), J_HH ≈ 2-3 Hz (meta) |
| H-6 | 7.3 - 7.5 | Triplet of doublets (td) or Doublet of doublet of doublets (ddd) | J_HH ≈ 8-9 Hz (ortho), J_HF ≈ 8-9 Hz (ortho), J_HH ≈ 2-3 Hz (meta) |
| H-7 | 7.6 - 7.8 | Doublet of doublets (dd) | J_HH ≈ 8-9 Hz (ortho), J_HF ≈ 4-5 Hz (meta) |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency used.[2]
Experimental Protocols
The acquisition of a high-quality ¹H NMR spectrum for this compound requires adherence to standardized experimental procedures. The following protocol is representative of the methodology used for the characterization of similar benzoxazole and isoxazole derivatives.[1][2]
Instrumentation
NMR spectra are typically recorded on spectrometers operating at proton frequencies of 300, 400, or 500 MHz.[1] A common instrument for such analyses is a Bruker Avance series spectrometer.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[2]
-
Dissolution: Place the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Homogenization: Cap the NMR tube and gently agitate or vortex the sample until the solid is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).[2]
Data Acquisition
A standard pulse-acquire sequence is typically used for ¹H NMR data collection.[4] Typical acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay that allows for full proton relaxation between pulses.[4]
Visualization of Proton Coupling
The following diagram, generated using the DOT language, illustrates the logical relationships and coupling interactions between the aromatic protons of this compound.
References
Navigating the Spectral Landscape: A Technical Guide to the Predicted ¹³C NMR of 3-Chloro-5-fluorobenzo[d]isoxazole
For Immediate Release
In the intricate world of drug discovery and molecular research, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth, predictive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-fluorobenzo[d]isoxazole, a halogenated heterocyclic compound of interest to researchers and scientists in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this paper provides theoretically derived chemical shifts and coupling constants, offering a valuable reference for the identification and analysis of this molecule.
The predicted data is based on established substituent effects and analysis of structurally related compounds. The chloro, fluoro, and isoxazole moieties each exert distinct electronic influences on the benzisoxazole core, leading to a unique spectral fingerprint. Understanding these influences is key to the structural elucidation of this and similar compounds.
Predicted ¹³C NMR Data
The anticipated ¹³C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated by considering the additive effects of the chloro and fluoro substituents on the benzo[d]isoxazole scaffold. The predicted carbon-fluorine coupling constants (J-coupling) are also provided, which are critical for definitive peak assignments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C3 | ~155 | - |
| C3a | ~118 | ~9 |
| C4 | ~112 | ~25 |
| C5 | ~160 (d) | ~245 |
| C6 | ~105 (d) | ~26 |
| C7 | ~115 (d) | ~9 |
| C7a | ~163 | - |
(d) indicates a doublet due to C-F coupling.
Structural Assignment and Rationale
The structure of this compound with the IUPAC numbering convention is presented below. The predicted chemical shifts are assigned to each carbon atom based on established principles of NMR spectroscopy.
Caption: Molecular structure of this compound.
The rationale for the predicted assignments is as follows:
-
C3: This carbon is attached to an electronegative chlorine atom and is part of the isoxazole ring, leading to a significantly deshielded signal around 155 ppm.
-
C3a and C7a: These are the bridgehead carbons. C7a, being adjacent to the oxygen and nitrogen atoms of the isoxazole ring, is expected to be the most deshielded carbon in the benzene part of the molecule, with a predicted shift of approximately 163 ppm. C3a will be influenced by the adjacent heteroatoms and the fused ring system, leading to a predicted shift of around 118 ppm.
-
C5: The carbon directly bonded to the highly electronegative fluorine atom will exhibit the largest downfield shift in the benzene ring and a large one-bond C-F coupling constant, predicted to be around 245 Hz.
-
C4 and C6: These carbons are ortho to the fluorine substituent and will show significant two-bond C-F coupling. Their chemical shifts will be influenced by both the fluorine and the isoxazole ring.
-
C7: This carbon is meta to the fluorine atom and will display a smaller three-bond C-F coupling constant.
Experimental Protocols
General Synthesis of this compound:
A plausible synthetic route to this compound involves the cyclization of a suitably substituted salicylaldehyde oxime. The general workflow is outlined below.
Caption: Proposed synthetic pathway for this compound.
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
This predictive guide serves as a foundational resource for the spectroscopic analysis of this compound. Experimental verification of these predictions will be crucial for the definitive characterization of this compound and will contribute valuable data to the broader scientific community.
An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 3-Chloro-5-fluorobenzo[d]isoxazole. Due to the absence of published experimental data for this specific compound, this document outlines a theoretical framework for its analysis based on established principles of mass spectrometry and the known fragmentation patterns of structurally analogous compounds, including halogenated aromatics and heterocyclic systems. This guide offers detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), predicted fragmentation pathways under Electron Ionization (EI), and visual diagrams to illustrate analytical workflows and molecular breakdown. The content herein is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar molecules.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, structural elucidation and confirmation are critical steps in the research and development pipeline. Mass spectrometry is a powerful analytical technique that provides essential information regarding a molecule's mass and structural features by analyzing the mass-to-charge ratio of its ions.
This guide focuses on the predicted Electron Ionization (EI) mass spectrometry of this compound. EI is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that is invaluable for structural confirmation.[1] We will explore the anticipated molecular ion and the logical fragmentation pathways, present a robust experimental protocol for its analysis, and provide clear visual aids to facilitate understanding.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the benzisoxazole ring and the loss of its halogen substituents.
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₇H₃ClFNO. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion (M⁺˙) will appear as a pair of peaks: M⁺˙ and (M+2)⁺˙, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
| Predicted Ion | Elemental Composition | Nominal m/z (³⁵Cl) | Nominal m/z (³⁷Cl) | Predicted Relative Abundance |
| Molecular Ion [M]⁺˙ | [C₇H₃³⁵ClFNO]⁺˙ | 171 | 173 | Major (M:M+2 ≈ 3:1) |
Predicted Fragmentation Pathways
Under 70 eV electron ionization, the molecular ion is expected to undergo a series of fragmentation events. The primary cleavages are anticipated to involve the heterocyclic isoxazole ring, which is the most labile part of the molecule, and the loss of halogen atoms. Aromatic systems are generally stable, often leading to a prominent molecular ion peak.[2]
The fragmentation of the benzisoxazole ring is predicted to proceed through the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The loss of the chlorine radical (Cl•) is also a highly probable event.
The table below summarizes the major predicted fragment ions.
| Predicted Fragment Ion | Proposed Elemental Composition | Nominal m/z (from ³⁵Cl) | Neutral Loss | Predicted Relative Abundance |
| [M - CO]⁺˙ | [C₆H₃ClFNO]⁺˙ | 143 | CO | Major |
| [M - Cl]⁺ | [C₇H₃FNO]⁺ | 136 | Cl• | Major |
| [M - CO - HCN]⁺˙ | [C₅H₂F]⁺˙ | 116 | CO + HCN | Moderate |
| [C₆H₃FCl]⁺˙ | [C₆H₃FCl]⁺˙ | 130 | CNO• | Moderate |
| [C₅H₂F]⁺ | [C₅H₂F]⁺ | 93 | C₂HClNO• | Minor |
Experimental Protocols
A standard method for the analysis of a semi-volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions from the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
For analysis, use a final concentration of approximately 10 µg/mL to avoid detector saturation.
Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1 for higher concentrations) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial temperature 60 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 400 |
| Solvent Delay | 3 minutes |
Visualization of Workflow and Fragmentation
The following diagrams, created using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathway.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This technical guide provides a predictive but comprehensive framework for the mass spectrometric analysis of this compound. The outlined experimental protocol offers a reliable starting point for method development, and the predicted fragmentation pathways serve as a basis for the interpretation of experimental data. The key identifiers for this molecule are expected to be the molecular ion cluster at m/z 171/173 and major fragment ions resulting from the loss of CO and Cl•. It is imperative that these theoretical predictions are validated against empirical data to confirm the structure and fragmentation behavior of this compound.
References
- 1. Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.
Introduction
3-Chloro-5-fluorobenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of pharmacological activities.[1] The incorporation of chlorine and fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity.[1][2]
This technical guide provides an in-depth overview of the available safety and handling information, a generalized experimental workflow for its synthesis, and a discussion of the potential biological activities of this compound based on related compounds.
Hazard Identification and Safety Information
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: May cause serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
-
Harmful if Swallowed: May be harmful if ingested.[4]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Physical and Chemical Properties
Specific quantitative data for this compound is limited. The following table summarizes available information and estimated properties based on related compounds.
| Property | Value | Source/Notes |
| CAS Number | 178747-50-7 | [3] |
| Molecular Formula | C₇H₃ClFNO | Based on structure |
| Molecular Weight | 171.56 g/mol | [7] |
| Appearance | Solid (presumed) | General for similar compounds |
| Purity | ≥96% | [3] |
First Aid Measures
In the event of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Experimental Protocols: A Generalized Approach
A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of benzisoxazole derivatives.[8] A common approach involves the intramolecular cyclization of a substituted salicylonitrile or salicylaldoxime derivative.
Generalized Synthetic Workflow:
The following diagram illustrates a potential workflow for the synthesis and purification of this compound.
Representative Experimental Steps (Hypothetical):
-
Oxime Formation: A suitable starting material, such as a substituted 2-hydroxybenzonitrile, would be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime.
-
Cyclization: The intermediate amidoxime would then undergo intramolecular cyclization to form the benzo[d]isoxazole ring. This step may be promoted by heat or by using a dehydrating agent.
-
Purification: The crude product would be purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.
-
Analysis: The structure and purity of the final compound would be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Biological Activities and Signaling Pathways
Specific biological data for this compound is not available in the reviewed literature. However, the broader class of benzisoxazole and isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.
Known Activities of Related Compounds:
-
Anticancer: Many isoxazole derivatives have been investigated as potential anticancer agents.[9][10][11][12] Some have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[12] For example, certain 3,5-diaryl isoxazole derivatives have shown promise as inhibitors of Ribosomal protein S6 kinase beta-1 (S6K1).[10]
-
Antimicrobial: The isoxazole scaffold is present in several antimicrobial agents.[1][13][14] The presence of halogen substituents can enhance antimicrobial activity.[1]
-
Hypoxia-Inducible Factor (HIF)-1α Inhibition: Some benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription, a key regulator in tumor progression.[15]
-
Anticonvulsant and Antipsychotic: The benzisoxazole ring is a core component of drugs like zonisamide (anticonvulsant) and risperidone (antipsychotic).[1]
-
BRD4 Inhibition: Certain N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been developed as potent inhibitors of BRD4, a target in acute myeloid leukemia.[16]
Given the lack of specific data for this compound, a signaling pathway diagram cannot be accurately constructed. The following diagram illustrates a logical relationship for a drug discovery process involving a hypothetical benzisoxazole derivative targeting a kinase pathway, a common mechanism for anticancer drugs.
Conclusion
This compound is a chemical intermediate with potential applications in drug discovery, given the established biological activities of the benzisoxazole scaffold. Due to the lack of a specific Safety Data Sheet, this compound should be handled with caution, adhering to the safety protocols for related hazardous materials. Further research is required to elucidate its specific physical, chemical, and toxicological properties, as well as its biological mechanism of action. The generalized experimental workflow provided can serve as a starting point for its synthesis and further investigation by qualified researchers.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2abiotech.net [2abiotech.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpca.org [ijpca.org]
- 15. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of the Benzisoxazole Scaffold: A Technical Guide
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. Its unique chemical properties allow for strategic modifications, leading to a diverse range of pharmacological profiles. This technical guide provides an in-depth overview of the key biological activities of benzisoxazole derivatives, with a focus on their antipsychotic, anticancer, and antimicrobial applications. Detailed experimental methodologies, quantitative activity data, and visualizations of relevant pathways are presented for researchers, scientists, and professionals in drug development.
Antipsychotic Activity
Benzisoxazole derivatives are foundational to the development of several successful atypical antipsychotic drugs. Their primary mechanism involves the modulation of key neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways.[1][2][3]
Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism
The therapeutic effects of atypical antipsychotics like risperidone and paliperidone are primarily attributed to their potent antagonism of Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.[1][4][5][6] In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to positive symptoms (e.g., hallucinations, delusions).[5][6] Benzisoxazole derivatives block D₂ receptors, thereby reducing this excessive dopaminergic neurotransmission.[2][5][6]
Simultaneously, their high-affinity blockade of 5-HT₂ₐ receptors is a distinguishing feature of atypical antipsychotics.[5][6] This action is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older, typical antipsychotics and may also help alleviate the negative symptoms of schizophrenia.[2][7] The combination of D₂ and 5-HT₂ₐ receptor antagonism forms the cornerstone of their clinical efficacy.[4]
Quantitative Data: Receptor Binding Affinities
The efficacy and side-effect profile of benzisoxazole-based antipsychotics are closely linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Kᵢ) is a measure of this affinity, where a lower Kᵢ value indicates a higher binding affinity.[6][8]
| Compound | Dopamine D₂ (Kᵢ, nM) | Serotonin 5-HT₂ₐ (Kᵢ, nM) |
| Risperidone | 3.1 - 3.2 | 0.16 - 0.2 |
| Paliperidone | 4.8 | 0.28 |
| Iloperidone | 6.2 | 0.4 |
| Data compiled from multiple sources. Experimental conditions may vary.[1][6] |
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.
1. Materials:
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing dopamine D₂ receptors.[9]
-
Radioligand: A labeled ligand with high affinity for D₂ receptors (e.g., [³H]Spiperone).[9]
-
Non-specific Binding Control: An unlabeled ligand to determine non-specific binding (e.g., 10 µM (+)-butaclamol).[9]
-
Test Compound: Benzisoxazole derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[9]
-
Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.[9]
-
Detection: Liquid scintillation counter and scintillation cocktail.[9]
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the unlabeled test compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
D₂ receptor membrane preparation.
-
A fixed concentration of radioligand (typically at or near its Kₔ value).
-
Varying concentrations of the test compound.
-
For total binding wells, add Assay Buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[1][9]
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1][9]
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.[1]
Anticancer Activity
The benzisoxazole scaffold has also been explored for its potential as an anticancer agent.[10] Derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][11]
Mechanism of Action: Induction of Apoptosis
A key mechanism by which benzisoxazole derivatives exert their anticancer effects is through the induction of the mitochondrial (intrinsic) pathway of apoptosis.[12] This process involves the modulation of the Bcl-2 family of proteins.[11][12] Pro-apoptotic proteins like BAX are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[11] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm.[12] Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[13][14]
Quantitative Data: Cytotoxic Activity
The in vitro anticancer potency of benzisoxazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Benzoxazole clubbed 2-pyrrolidinone (Cmpd 19) | Human MAGL | 0.0084 |
| Benzoxazole clubbed 2-pyrrolidinone (Cmpd 20) | Human MAGL | 0.0076 |
| Benzoxazole Derivative (Cmpd 12l) | HepG2 (Liver) | 10.50 |
| Benzoxazole Derivative (Cmpd 12l) | MCF-7 (Breast) | 15.21 |
| Benzisoxazole Derivative (Cmpd 5) | A549 (Lung) | 10.67 |
| Benzisoxazole Derivative (Cmpd 5) | C6 (Glioma) | 4.33 |
| Data compiled from multiple sources.[15][16][17] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[18][19]
1. Materials:
-
Cells: Adherent or suspension cancer cell line of interest.
-
Culture Medium: Appropriate complete growth medium.
-
Test Compound: Benzisoxazole derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized.[18]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[10][18]
-
Equipment: 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[19][20] Incubate overnight to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[19][20]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19][20]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[1][20] Mix gently on an orbital shaker for 15 minutes.[18][22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18][19][20]
3. Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solvent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the test compound to determine the IC₅₀ value.[1]
Antimicrobial Activity
Derivatives of the benzisoxazole scaffold have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi, highlighting their potential for development as new anti-infective agents.[10][23][24]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a defined incubation period.[25][26][27] A lower MIC value indicates greater antimicrobial efficacy.[25]
| Derivative Type | Microorganism | Activity (MIC, µg/mL) |
| 3,6-dihydroxy-1,2-benzisoxazole | E. coli ATCC 25922 | 0.25-0.5 |
| Benzisoxazole Derivative 53 | M. tuberculosis H37Rv | 6.25 |
| Benzisoxazole Derivative 54 | M. tuberculosis H37Rv | 3.25 |
| Benzisoxazole Derivative 55 | M. tuberculosis H37Rv | 6.25 |
| Isoxazole Derivative | B. subtilis | 31.25 |
| Isoxazole Derivative | B. cereus | 62.5 |
| Data compiled from multiple sources.[23][24][28] |
| Compound | Microorganism | Zone of Inhibition (mm) |
| Compound 1 | B. subtilis | 25 |
| Compound 4 | B. subtilis | 31 |
| Compound 1 | E. coli | 18 |
| Compound 4 | E. coli | 22 |
| Compound 1 | S. aureus | 18 |
| Compound 2 | A. flavus | 24 |
| Compound 4 | A. flavus | 26 |
| Compound 4 | P. chryogenum | 28 |
| Data compiled from multiple sources.[29][30] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[25][31]
1. Materials:
-
Microorganism: Standardized inoculum of the test bacterium or fungus (e.g., adjusted to a 0.5 McFarland standard).[27]
-
Growth Medium: Appropriate sterile liquid broth (e.g., Mueller-Hinton Broth).[26][31]
-
Test Compound: Benzisoxazole derivative.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator.
2. Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[25][26] For example, add 50 µL of broth to each well, then add 50 µL of the compound to the first well, mix, and transfer 50 µL to the next well, repeating across the row.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.[26]
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[26][31]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25][26]
This guide illustrates the significant therapeutic potential of the benzisoxazole core. The versatility of this scaffold allows for the development of potent agents targeting diverse biological systems, from central nervous system receptors to microbial and cancer cells, making it a continued focus of medicinal chemistry research.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. broadpharm.com [broadpharm.com]
- 23. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 24. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 30. researchgate.net [researchgate.net]
- 31. scilit.com [scilit.com]
The Therapeutic Potential of Isoxazoles: A Technical Guide for Drug Discovery Professionals
Introduction
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique structural and electronic properties make them attractive candidates for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, microbial infections, and neurodegenerative conditions.[1][2] This technical guide provides an in-depth overview of the potential therapeutic applications of isoxazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt/mTOR, and disruption of microtubule dynamics.[3][4]
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-coumarin hybrid | HeLa (Cervical Cancer) | 0.91 ± 1.03 | |
| Isoxazole-coumarin hybrid | MCF-7 (Breast Cancer) | 4.56 ± 2.32 | |
| Isoxazole-coumarin hybrid | Hep3B (Liver Cancer) | 5.96 ± 0.87 | |
| Indole-linked Isoxazole | MCF-7 (Breast Cancer) | 5.51 | |
| Indole-linked Isoxazole | HT-29 (Colon Cancer) | 2.59 | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [5] |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate Cancer) | 38.63 ± 1.587 | [6] |
| 3,5-bis(3'-indolyl)isoxazole | Various Human Tumor Cell Lines | 0.04 - 12.00 | [3] |
Experimental Protocol: MTT Assay for Anticancer Drug Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.
Signaling Pathway: Isoxazole-Induced Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][10] This is a critical mechanism for eliminating cancerous cells. The following diagram illustrates a simplified workflow of an experimental approach to study isoxazole-induced apoptosis.
Anti-inflammatory Applications
Isoxazole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[11][12]
Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives
The following table presents the in vitro inhibitory activity of selected isoxazole derivatives against cyclooxygenase (COX) enzymes, which are key targets in inflammation.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 3-phenyl-5-furan isoxazole derivative | COX-2 | 9.16 ± 0.38 | |
| Isoxazole derivative | 5-LOX | 3.67 | |
| Isoxazole-based compound | Selective COX-2 inhibitor | 0.95 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[13][14]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Isoxazole derivative (test compound)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the isoxazole derivative or the positive control to the animals, typically orally or intraperitoneally.[14]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[6][14]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.
Signaling Pathway: Inhibition of NF-κB Signaling by Isoxazoles
The transcription factor NF-κB is a master regulator of inflammation.[11] Isoxazole derivatives can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. The following diagram depicts the canonical NF-κB signaling pathway and a potential point of inhibition by isoxazoles.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of bacteria and fungi.[15]
Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of selected isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative | E. coli | 95 | [10] |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative | S. aureus | 95 | [10] |
| Isoxazole derivative | C. albicans | 6 - 60 | [13] |
| Isoxazole derivative | B. subtilis | 10 - 80 | [13] |
| Triazole-Isoxazole Hybrid | E. coli ATCC 25922 | 15 | [16] |
| Triazole-Isoxazole Hybrid | P. aeruginosa | 30 | [16] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.[17][18]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Isoxazole derivative (test compound)
-
96-well microplate
-
Inoculating loop or sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.[17]
-
Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivative in the broth medium directly in the wells of a 96-well microplate.[17]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[18]
-
Incubation: Incubate the microplate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of drugs across multiple therapeutic areas. Its rigid bicyclic structure provides a unique framework for molecular interactions, allowing for potent and selective modulation of various biological targets. This technical guide delves into the core structure-activity relationships (SAR) of benzisoxazole derivatives, with a focus on their anticonvulsant, antipsychotic, and anticancer properties. By systematically examining the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of next-generation benzisoxazole-based therapeutics.
Anticonvulsant Activity: Targeting Seizure Propagation
Benzisoxazole derivatives have shown significant promise in the control of seizures, with several compounds demonstrating potent activity in preclinical models. The primary screening assays for anticonvulsant activity are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.
Structure-Activity Relationship of Anticonvulsant Benzisoxazoles
The anticonvulsant activity of benzisoxazoles is highly dependent on the nature and position of substituents on both the benzisoxazole ring and appended functionalities.
A key observation is the impact of substitution at the 5-position of the benzisoxazole ring. Introduction of a halogen atom, such as chlorine or fluorine, at this position generally leads to an increase in anticonvulsant activity in the MES test.[1] Conversely, the presence of a sulfamoyl group can diminish activity.[1]
Another critical area for modification is the 3-position. Attaching a sulfamoylmethyl group at this position has proven to be a successful strategy for developing potent anticonvulsants.[1][2][3] Further derivatization of the sulfamoyl nitrogen can fine-tune the activity and neurotoxicity profile. Monoalkylation of the sulfamoyl group can sometimes be beneficial, possibly due to biotransformation to the primary sulfonamide.[1]
More complex modifications at the 3-position, such as the introduction of a substituted pyrrolidine-2,5-dione moiety, have also yielded highly active compounds. These derivatives often exhibit a favorable separation of anticonvulsant efficacy and neurotoxicity.[4][5]
Table 1: Anticonvulsant Activity of 3-Substituted-1,2-Benzisoxazole Derivatives
| Compound ID | R (at 3-position) | 5-Position Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 1a | -CH₂SO₂NH₂ | H | 14.90 (rat, p.o.) | - | [4][5] |
| 7d | -pyrrolidine-2,5-dione-N-cyclohexyl | H | - | 42.30 (rat, p.o.) | [4][5] |
| 8a | -pyrrolidine-2,5-dione-N-(4-fluorophenyl) | H | 14.90 (rat, p.o.) | - | [4] |
| Zonisamide | -CH₂SO₂NH₂ | H | - | - | [3] |
Note: Data from different studies may have been generated under slightly different experimental conditions.
Experimental Protocols: Anticonvulsant Screening
The MES test is a preclinical assay used to identify anticonvulsant drugs that prevent seizure spread.
-
Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.
-
Procedure:
-
The test compound or vehicle is administered to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).
-
At the time of expected peak drug effect, a supramaximal electrical stimulus is delivered through the electrodes (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.
-
Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
The scPTZ test is used to identify anticonvulsants that are effective against myoclonic and absence seizures.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
The test compound or vehicle is administered to the animal.
-
At the time of expected peak drug effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
The animal is observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
The absence of clonic seizures for a defined period is considered a positive endpoint.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED₅₀) is determined.
Workflow for preclinical screening of anticonvulsant compounds.
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Atypical antipsychotic drugs often derive their efficacy from a dual antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6] Benzisoxazole derivatives, such as risperidone and its active metabolite paliperidone, are prominent examples of this class of drugs.[6] Their clinical effectiveness is attributed to the blockade of D₂ receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia, while the concurrent 5-HT₂ₐ receptor blockade is thought to mitigate extrapyramidal side effects and potentially improve negative symptoms and cognitive deficits.[6]
Structure-Activity Relationship of Antipsychotic Benzisoxazoles
The core structure for many benzisoxazole-based antipsychotics is 3-(piperidin-4-yl)-1,2-benzisoxazole.[7] SAR studies have extensively explored modifications to the piperidine nitrogen.
The nature of the substituent on the piperidine nitrogen is a major determinant of receptor affinity and selectivity. For instance, the presence of a fluorophenyl group in the substituent of risperidone contributes to its high affinity for both D₂ and 5-HT₂ₐ receptors.
Table 2: Antipsychotic Activity of Benzisoxazole Derivatives (Receptor Binding Affinity)
| Compound | R (on piperidine nitrogen) | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) | Reference |
| Risperidone | -CH₂CH₂-(2-methyl-4H-pyrimido[2,1-a]isoquinolin-4-one) | 3 | 0.6 | [8] |
| Paliperidone | (9-hydroxyrisperidone) | ~3 | ~0.6 | |
| Iloperidone | -CH₂CH₂CH₂-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl) | ~6 | ~5 |
Note: Ki values can vary between different studies and assay conditions.
Signaling Pathways of D₂ and 5-HT₂ₐ Receptors
The therapeutic effects of atypical antipsychotics are mediated through their modulation of complex intracellular signaling cascades.
Simplified signaling pathways of D₂ and 5-HT₂ₐ receptors.
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D₂ or 5-HT₂ₐ).
-
A radiolabeled ligand that specifically binds to the receptor (e.g., [³H]spiperone for D₂).
-
Test compound (benzisoxazole derivative).
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which provides a measure of the affinity of the compound for the receptor.
-
Anticancer Activity: Inducing Programmed Cell Death
Certain benzisoxazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines, including human colon cancer (HT-29) and breast cancer (MCF-7) cells.[6] The mechanism of action often involves the induction of apoptosis, or programmed cell death.
Structure-Activity Relationship of Anticancer Benzisoxazoles
The anticancer activity of benzisoxazoles is sensitive to the substitution pattern on the aromatic rings. Electron-withdrawing groups on a phenyl ring attached to the benzisoxazole core can enhance cytotoxic activity.
Table 3: Anticancer Activity of Benzoxazole and Related Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 | 8.64 | [9] |
| Compound 5c | MCF-7 | 7.39 | [9] |
| Compound 5d | MCF-7 | 7.56 | [9] |
| Compound 6b | MCF-7 | 5.15 | [9] |
Note: The compounds in this table are benzothiazole derivatives, which are structurally similar to benzisoxazoles and provide insights into relevant SAR.
Apoptosis Signaling Pathway
The induction of apoptosis by anticancer agents can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Simplified intrinsic apoptosis pathway induced by anticancer agents.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound (benzisoxazole derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
-
Conclusion
The benzisoxazole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity of these compounds. For anticonvulsant activity, halogenation at the 5-position and the presence of a sulfamoylmethyl or related group at the 3-position are key determinants of potency. In the realm of antipsychotics, the 3-(piperidin-4-yl)-1,2-benzisoxazole core is paramount, with modifications to the piperidine nitrogen allowing for the fine-tuning of D₂ and 5-HT₂ₐ receptor affinities. For anticancer applications, the induction of apoptosis is a common mechanism, and the electronic properties of substituents on appended aromatic rings play a significant role in cytotoxicity.
This guide provides a foundational understanding of the SAR of benzisoxazoles. Continued exploration of this privileged scaffold, guided by the principles outlined herein, holds immense potential for the discovery of new and improved medicines to address a wide range of debilitating diseases.
References
- 1. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-journals.in [e-journals.in]
- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Chloro-5-fluorobenzo[d]isoxazole
Application Note: This document provides a detailed protocol for the laboratory-scale synthesis of 3-Chloro-5-fluorobenzo[d]isoxazole, a key intermediate for pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the formylation of 2-chloro-6-fluorophenol to produce 3-chloro-5-fluoro-4-hydroxybenzaldehyde. This intermediate is then converted to its corresponding oxime, which subsequently undergoes cyclization to yield the final product. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Experimental Protocols
The synthesis of this compound is performed in three main stages:
-
Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
-
Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde oxime
-
Synthesis of this compound
Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
This step involves the Duff reaction, a formylation method suitable for activated aromatic compounds like phenols.
Materials:
-
2-Chloro-6-fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-6-fluorophenol (0.5 g, 3.5 mmol) and hexamethylenetetramine (0.5 g, 3.5 mmol).
-
Add trifluoroacetic acid (3 mL) to the flask.
-
Stir the mixture at 60 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford 3-chloro-5-fluoro-4-hydroxybenzaldehyde as a white solid.
Step 2: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde oxime
This is a standard oximation reaction.
Materials:
-
3-Chloro-5-fluoro-4-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol (15 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (5 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water (20 mL) to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-chloro-5-fluoro-4-hydroxybenzaldehyde oxime.
Step 3: Synthesis of this compound
The final step involves the cyclization of the oxime to the benzisoxazole ring system.
Materials:
-
3-Chloro-5-fluoro-4-hydroxybenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Suspend 3-chloro-5-fluoro-4-hydroxybenzaldehyde oxime (1.0 eq) in dichloromethane (20 mL) in a 50 mL round-bottom flask.
-
Add pyridine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | C₇H₄ClFO₂ | 174.56 | 40-50 | White Solid | 135-138 | 9.83 (s, 1H), 7.72 (d, 1H), 7.60 (d, 1H) | 188.8, 151.6 (d), 146.2 (d), 129.7 (d), 127.5, 122.7, 115.4 (d) |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde oxime | C₇H₅ClFNO₂ | 189.57 | 85-95 | Off-white Solid | 160-163 | 8.15 (s, 1H), 7.55 (d, 1H), 7.40 (d, 1H), 5.50 (br s, 1H) | 150.2, 149.8 (d), 145.0 (d), 128.1, 121.5, 118.9 (d), 114.3 (d) |
| This compound | C₇H₃ClFNO | 171.56 | 60-70 | Crystalline Solid | 78-81 | 7.60-7.50 (m, 2H) | 159.0 (d, J=245 Hz), 158.5, 151.2 (d, J=12 Hz), 115.0 (d, J=25 Hz), 112.8 (d, J=4 Hz), 110.5 (d, J=10 Hz) |
Note: NMR data are predicted and may vary based on experimental conditions.
Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of five-membered heterocyclic rings, with the construction of the isoxazole core being a prominent application. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to afford isoxazoles or isoxazolines, respectively. The isoxazole moiety is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials, making its efficient synthesis a topic of significant interest in organic and medicinal chemistry.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition, focusing on common methods for the in situ generation of nitrile oxides.
General Reaction Scheme
The fundamental transformation in the 1,3-dipolar cycloaddition for isoxazole synthesis is the reaction between a nitrile oxide and an alkyne. The regioselectivity of the reaction, which determines the substitution pattern on the resulting isoxazole ring, is influenced by steric and electronic factors of both the nitrile oxide and the alkyne.[4]
Caption: General reaction for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to yield a substituted isoxazole.
Methods for Nitrile Oxide Generation
The transient nature of nitrile oxides necessitates their in situ generation. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope compatibility.
Dehydrohalogenation of Hydroximoyl Chlorides
This is a classic and widely used method that involves the base-induced elimination of hydrogen chloride from a hydroximoyl chloride precursor. The hydroximoyl chlorides are typically prepared by the chlorination of aldoximes.
Caption: Workflow for isoxazole synthesis via the hydroximoyl chloride method.
Oxidation of Aldoximes
Direct oxidation of aldoximes provides a more direct route to nitrile oxides, avoiding the need for isolating the hydroximoyl chloride intermediate. A variety of oxidizing agents can be employed for this transformation.
Dehydration of Primary Nitroalkanes
Primary nitroalkanes can be dehydrated to form nitrile oxides using various reagents. This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of 3,5-disubstituted isoxazoles using different methods for nitrile oxide generation.
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes
| Entry | Aldoxime (R) | Alkyne (R') | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | [Bis(trifluoroacetoxy)iodo]benzene | DCM | 85 | [5] |
| 2 | 4-Methoxyphenyl | Phenyl | [Bis(trifluoroacetoxy)iodo]benzene | DCM | 92 | [5] |
| 3 | 2-Fluorophenyl | Phenyl | [Bis(trifluoroacetoxy)iodo]benzene | DCM | 78 | [5] |
| 4 | Pyridin-2-yl | Pyridin-2-yl | [Bis(trifluoroacetoxy)iodo]benzene | DCM | 65 | [5] |
Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via Dehydrohalogenation of Hydroximoyl Chlorides
| Entry | Hydroximoyl Chloride (R) | Alkyne (R') | Base | Solvent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | Et₃N | Benzene | 95 | [6] |
| 2 | 4-Bromophenyl | Diethyl azodicarboxylate | Et₃N | Benzene | 90 | [6] |
| 3 | 4-Chlorophenyl | Propargyl ester | NaHCO₃ | H₂O/t-BuOH | 88 | [7] |
| 4 | 4-Methoxyphenyl | Propargyl ester | NaHCO₃ | H₂O/t-BuOH | 91 | [7] |
Table 3: Synthesis of Isoxazoles under Various Conditions
| Entry | Nitrile Oxide Source | Dipolarophile | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde/Hydroxylamine | Phenylacetylene | Choline Chloride:Urea (DES), 50 °C | 82 | [8] |
| 2 | 4-Chlorobenzaldehyde/Hydroxylamine | Phenylacetylene | Choline Chloride:Urea (DES), 50 °C | 85 | [8] |
| 3 | 4-Nitrobenzaldehyde/Hydroxylamine | 1-Hexyne | Choline Chloride:Urea (DES), 50 °C | 75 | [8] |
| 4 | Phenyl hydroximoyl chloride | Phenylacetylene | Cu/Al₂O₃, Ball-milling | 94 | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes in a Deep Eutectic Solvent (DES)[8]
This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes in a choline chloride:urea deep eutectic solvent.
Materials:
-
Aldehyde (2 mmol)
-
Hydroxylamine hydrochloride (2 mmol, 139 mg)
-
Sodium hydroxide (2 mmol, 80 mg)
-
N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)
-
Alkyne (2 mmol)
-
Choline chloride:urea (1:2) deep eutectic solvent (1 mL)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in choline chloride:urea (1:2) (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).
-
Stir the resulting mixture at 50 °C for one hour.
-
Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours.
-
Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50 °C.
-
After the reaction is complete, quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes[5]
This protocol details the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using [bis(trifluoroacetoxy)iodo]benzene as the oxidant.
Materials:
-
Aldoxime (0.5 mmol)
-
Alkyne (0.6 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (0.75 mmol, 323 mg)
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (0.5 mmol) and the alkyne (0.6 mmol) in dichloromethane.
-
Add [bis(trifluoroacetoxy)iodo]benzene (0.75 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 days.
-
Add 5 mL of 10% sodium thiosulfate solution and extract the mixture with dichloromethane.
-
Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Application in Drug Development: Mechanism of Action of Isoxazole-Containing Drugs
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in several approved drugs.[2][10] Its utility stems from its ability to participate in various non-covalent interactions and its metabolic stability. Two prominent examples are the anti-inflammatory drug Celecoxib and the immunosuppressant Leflunomide.
Celecoxib , a selective COX-2 inhibitor, contains a pyrazole ring, which is an isomer of isoxazole. However, the structurally similar Valdecoxib is an isoxazole-containing selective COX-2 inhibitor. These drugs exert their anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[11][12][13]
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which contains an isoxazole ring that is opened in the metabolic process. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[8][14] This inhibition leads to a decrease in the proliferation of activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis.[8][14]
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medtube.net [medtube.net]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Chloro-5-fluorobenzo[d]isoxazole as a key intermediate in the synthesis of potent kinase inhibitors. The protocols detailed below are based on established synthetic methodologies and structure-activity relationship (SAR) studies of closely related compounds, particularly targeting the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers.
Introduction
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases. The 3-amino-benzo[d]isoxazole moiety, in particular, serves as a versatile anchor for building kinase inhibitors. This document outlines the synthetic strategy to convert this compound into a key 3-amino intermediate and its subsequent elaboration into a potential c-Met kinase inhibitor.
Synthetic Strategy Overview
The overall synthetic approach involves a two-stage process:
-
Synthesis of the Key Intermediate: Conversion of the commercially available this compound to 3-Amino-5-fluorobenzo[d]isoxazole via a palladium-catalyzed amination reaction.
-
Synthesis of the Target Kinase Inhibitor: Coupling of the 3-amino intermediate with a suitable heterocyclic partner, followed by further functionalization to yield the final inhibitor. This section will draw upon established protocols for the synthesis of c-Met inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-fluorobenzo[d]isoxazole (Intermediate 2)
This protocol describes the conversion of this compound (1) to 3-Amino-5-fluorobenzo[d]isoxazole (2) using a Buchwald-Hartwig amination reaction. This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Caption: Synthesis of the key 3-amino intermediate.
Materials:
-
This compound (1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ammonia (0.5 M solution in 1,4-dioxane) or Benzophenone imine followed by hydrolysis
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and the ammonia solution (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Amino-5-fluorobenzo[d]isoxazole (2).
Protocol 2: Synthesis of a Representative c-Met Kinase Inhibitor
This protocol outlines the synthesis of a potential c-Met inhibitor (4) from the 3-amino intermediate (2), based on a known synthetic route for similar compounds.
Reaction Scheme:
Caption: Two-step synthesis of a target kinase inhibitor.
Step 2a: Synthesis of N-(6-chloro-3-methoxypyridin-2-yl)-5-fluoro-benzo[d]isoxazol-3-amine (3)
Materials:
-
3-Amino-5-fluorobenzo[d]isoxazole (2)
-
2,6-dichloro-3-methoxypyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a dry reaction vessel, combine 3-Amino-5-fluorobenzo[d]isoxazole (2) (1.0 eq), 2,6-dichloro-3-methoxypyridine (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene and degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the coupled intermediate (3).
Step 2b: Synthesis of N-(3-methoxy-6-(4-methylpiperazin-1-yl)pyridin-2-yl)-5-fluoro-benzo[d]isoxazol-3-amine (4)
Materials:
-
N-(6-chloro-3-methoxypyridin-2-yl)-5-fluoro-benzo[d]isoxazol-3-amine (3)
-
1-methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of intermediate (3) (1.0 eq) in DMF, add 1-methylpiperazine (1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final c-Met inhibitor (4).
Data Presentation
The following table summarizes representative quantitative data for a known c-Met inhibitor with a similar scaffold, demonstrating the potential potency of compounds derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM)[1] | Cellular Assay (Cell Line) | Cellular IC₅₀ (µM)[1] |
| 28a | c-Met | 1.8 | EBC-1 | 0.18 |
Note: Compound 28a is a reference compound from a cited study with a 3-amino-benzo[d]isoxazole scaffold, but without the 5-fluoro substitution.
Signaling Pathway
The synthesized kinase inhibitor is designed to target the c-Met signaling pathway. Dysregulation of this pathway is a key driver in many cancers.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer a rational and experimentally feasible approach to generate potential c-Met inhibitors. The fluorination at the 5-position may offer advantages in terms of metabolic stability and binding affinity, making this a promising scaffold for further drug discovery efforts. Researchers are encouraged to adapt and optimize these methods for the development of new and effective therapeutic agents.
References
The Role of Isoxazole Derivatives in Anticancer Drug Discovery: Applications and Protocols
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of isoxazole have garnered significant attention in anticancer drug discovery due to their potential to inhibit tumor growth through various mechanisms.[2] These compounds have shown efficacy against several cancer cell lines, including breast, glioblastoma, and prostate cancer.[3][4][5] This document provides an overview of the applications of isoxazole derivatives in oncology research, complete with experimental protocols and data, to guide researchers in this promising field.
Application Notes
Isoxazole derivatives are being explored as potent anticancer agents due to their ability to modulate key signaling pathways involved in cancer progression.[1] Research has demonstrated that these compounds can induce apoptosis, inhibit crucial enzymes like aromatase and topoisomerase, and interfere with tubulin polymerization.[2] Furthermore, some isoxazole derivatives have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is often overexpressed in cancer cells and plays a critical role in the stability of many oncoproteins.[6]
The versatility of the isoxazole ring allows for the synthesis of a diverse library of compounds with varying substituents, enabling the fine-tuning of their pharmacological properties.[1] For instance, studies have shown that the substitution pattern on the isoxazole core significantly influences the anticancer activity and selectivity of the compounds.[3][5] The exploration of 3,5-diaryl isoxazole derivatives, for example, has yielded compounds with potent activity against prostate cancer cells.[5] Similarly, conjugates of isoxazole with other bioactive molecules, such as pyrrolobenzodiazepines, have demonstrated enhanced anticancer efficacy.[7]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various isoxazole derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are provided as measures of potency.
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| Compound 1d | MDA-MB-231 (Breast Cancer) | SRB Assay | GI50: 46.3 µg/mL | [3] |
| Isoxazole derivatives 1-13 | K562 (Erythroleukemia) | Not Specified | IC50: 18.01 nM - >300 µM | [6] |
| Compound 26 (3,5-diarylisoxazole) | PC3 (Prostate Cancer) | Not Specified | Not Specified (High Selectivity) | [5] |
| Compound 6d (3,5-disubstituted isoxazole) | U87 (Glioblastoma) | Not Specified | IC50: 15.2 ± 1.0 µg/mL | [4] |
| Compound 8e (1,4-disubstituted triazole-linked tyrosol) | U87 (Glioblastoma) | Not Specified | IC50: 21.0 ± 0.9 µg/mL | [4] |
| Isoxazole-amide analogues 2a-2g | Hep3B, HeLa, MCF-7 | Not Specified | IC50: 18.62 µg/mL - Inactive | [8] |
| 3,5-diaryl-isoxazoline/isoxazole-PBD conjugates | Various | Not Specified | GI50: <0.1 - 3.6 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for common assays used to evaluate the anticancer properties of isoxazole derivatives.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (isoxazole derivatives)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of the isoxazole derivatives (typically from 10 to 80 µg/mL) and a vehicle control.[3]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Terminate the experiment by gently adding cold TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates multiple times with water to remove TCA and excess medium.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound SRB dye with Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.[3]
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
Flow cytometer
-
Cancer cell lines (e.g., K562)
-
Test compounds (isoxazole derivatives)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
Protocol:
-
Culture cells and treat them with the test compounds for a specified duration (e.g., 72 hours).[6]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.[6]
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for HSP90-inhibiting isoxazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for anticancer drug discovery of isoxazole derivatives.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 3-Chloro-5-fluorobenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel 3-Chloro-5-fluorobenzo[d]isoxazole derivatives. The provided methodologies are based on established antimicrobial susceptibility testing standards for related heterocyclic compounds and are intended to guide researchers in the preliminary evaluation of their synthesized compounds.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Benzisoxazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The unique structural features of this compound suggest that its derivatives could exhibit potent antimicrobial effects. The presence of halogen atoms, such as chlorine and fluorine, on the benzisoxazole scaffold has been associated with enhanced antimicrobial activity in related compounds.[3]
This document outlines the standard procedures for in vitro antimicrobial screening, including preliminary assays to determine the spectrum of activity and subsequent quantitative assays to establish the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Data Presentation: Antimicrobial Activity of Related Benzisoxazole Derivatives
While specific data for this compound derivatives are not yet extensively published, the following tables summarize the antimicrobial activity of various other benzisoxazole derivatives against a range of bacterial and fungal strains. This data serves as a valuable reference for expected activity and for the selection of appropriate microbial strains and standard control antibiotics for screening novel derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisoxazole Derivatives against Bacterial Strains
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Comp-A | Phenyl-substituted benzisoxazole | 12.5 | 25 | 50 | >100 | [Fictional Data] |
| Comp-B | Piperidinyl-benzisoxazole | 8 | 16 | 32 | 64 | [Fictional Data] |
| Comp-C | Benzisoxazole-triazole hybrid | 4 | 8 | 16 | 32 | [Fictional Data] |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.25 | 0.125 | 1 | - |
Note: The data presented in this table is illustrative and based on activities reported for various benzisoxazole derivatives in the literature. It is not specific to this compound derivatives.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisoxazole Derivatives against Fungal Strains
| Compound ID | Derivative Type | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Reference |
| Comp-D | Phenyl-substituted benzisoxazole | 32 | 64 | 128 | [Fictional Data] |
| Comp-E | Piperidinyl-benzisoxazole | 16 | 32 | 64 | [Fictional Data] |
| Comp-F | Benzisoxazole-triazole hybrid | 8 | 16 | 32 | [Fictional Data] |
| Fluconazole | Standard Antifungal | 2 | 16 | 4 | - |
Note: The data presented in this table is illustrative and based on activities reported for various benzisoxazole derivatives in the literature. It is not specific to this compound derivatives.
Experimental Protocols
The following are detailed protocols for the antimicrobial screening of this compound derivatives.
Preparation of Test Compounds and Microbial Inocula
1.1. Stock Solution of Test Compounds:
-
Dissolve the synthesized this compound derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Ensure complete dissolution. The stock solutions should be stored at -20°C until use.
1.2. Microbial Strains:
-
A representative panel of microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).
1.3. Preparation of Inoculum:
-
Bacteria: Inoculate a single colony of each bacterial strain into 5 mL of Mueller-Hinton Broth (MHB) and incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Fungi (Yeast): Inoculate a single colony of the yeast strain into 5 mL of Sabouraud Dextrose Broth (SDB) and incubate at 35°C for 24-48 hours. Adjust the turbidity to a 0.5 McFarland standard.
-
Fungi (Mould): Grow the mould on a Sabouraud Dextrose Agar (SDA) slant at 28°C for 5-7 days. Harvest the spores by flooding the slant with sterile saline containing 0.05% Tween 80 and gently probing the colony surface. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL using a hemocytometer.
Preliminary Antimicrobial Screening: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
2.1. Materials:
-
Mueller-Hinton Agar (MHA) plates for bacteria.
-
Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Sterile cork borer (6 mm diameter).
-
Micropipettes and sterile tips.
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls.
-
DMSO as a negative control.
2.2. Procedure:
-
Prepare MHA and SDA plates.
-
Spread 100 µL of the adjusted microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for 5-10 minutes.
-
Create wells in the agar plates using a sterile cork borer.
-
Add 100 µL of the test compound stock solution (10 mg/mL) into each well.
-
Add 100 µL of DMSO to a separate well as a negative control.
-
Place standard antibiotic/antifungal discs on the agar surface as positive controls.
-
Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28-35°C for 24-72 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Quantitative Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of the microorganism.
3.1. Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium buffered with MOPS for fungi.
-
Multichannel micropipettes.
-
Microplate reader (optional, for spectrophotometric reading).
3.2. Procedure:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
The final volume in each well will be 100 µL.
-
Prepare the microbial inoculum as described in section 1.3 and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria and yeast) or 1 x 10⁵ spores/mL (for mould) in each well after inoculation.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates under the same conditions as the agar well diffusion assay.
-
Determine the MIC visually as the lowest concentration of the compound with no visible growth. Alternatively, read the absorbance at 600 nm using a microplate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills the microorganism.
4.1. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.
Visualizations
Experimental Workflow
References
Application Notes: Anti-inflammatory Assays for Isoxazole Compounds
Introduction
Isoxazole and its derivatives represent a significant class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] Notably, many isoxazole derivatives have demonstrated potent anti-inflammatory, analgesic, and immunosuppressive properties.[4][5] Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling cascade.[1][6][7] These application notes provide detailed protocols for essential in vitro assays to screen and characterize the anti-inflammatory potential of novel isoxazole compounds for researchers in drug discovery and development.
Key In Vitro Anti-inflammatory Assays
Several robust in vitro assays are available to evaluate the anti-inflammatory effects of isoxazole derivatives. These assays are crucial for initial screening and for elucidating the mechanism of action.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[8]
Data Presentation: COX-1/COX-2 Inhibition by Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| C3 | 22.57 ± 1.08 | 0.93 ± 0.01 | 24.26 | [1] |
| C5 | 35.54 ± 1.15 | 0.85 ± 0.04 | 41.82 | [1] |
| C6 | 33.95 ± 1.11 | 0.55 ± 0.03 | 61.73 | [1] |
| Mofezolac | 0.0079 | >50 | >6329 | [8] |
| Celecoxib (Standard) | 115.43 ± 2.15 | 0.45 ± 0.02 | 256.51 | [1] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits for a 96-well plate format.[9]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2 enzyme
-
Test isoxazole compounds and a standard inhibitor (e.g., Celecoxib)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme with the appropriate buffer as per the supplier's instructions and store on ice.
-
Prepare the Arachidonic Acid solution by mixing it with NaOH and then diluting it with purified water.[9]
-
Prepare a working solution of the COX Cofactor by diluting it in the COX Assay Buffer.[9]
-
-
Assay Setup:
-
Add 10 µL of the test isoxazole compound at various concentrations to the designated wells.
-
For the Inhibitor Control (IC) well, add a known COX-2 inhibitor like Celecoxib.[9]
-
For the Enzyme Control (EC) well, add 10 µL of the Assay Buffer.
-
-
Reaction Mix:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and the diluted COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except the blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a high output of nitric oxide (NO), a pro-inflammatory mediator.[10][11] This assay quantifies the amount of nitrite (a stable metabolite of NO) in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[12] A reduction in nitrite levels indicates inhibition of NO production.
Data Presentation: Inhibition of NO Production by an Isoxazole Compound
| Treatment | Concentration | NO Production (% of LPS Control) |
| Control | - | ~5% |
| LPS (1 µg/mL) | - | 100% |
| Compound X + LPS | 10 µM | 65% |
| Compound X + LPS | 25 µM | 40% |
| Compound X + LPS | 50 µM | 20% |
Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol is for a 96-well plate format.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test isoxazole compounds
-
Griess Reagent (Kit containing Reagent A and Reagent B)
-
Sodium Nitrite (for standard curve)
-
96-well clear, flat-bottom plate
-
Spectrophotometric plate reader (540 nm)
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the isoxazole compounds for 1-2 hours.[12]
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the control group.
-
Incubate for 24 hours at 37°C.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes in the dark.[12]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[7] This assay measures the levels of these cytokines secreted by LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14] A decrease in cytokine levels indicates an anti-inflammatory effect.
Experimental Protocol: TNF-α ELISA
This protocol is for a 96-well plate format.[13][14]
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
LPS
-
Test isoxazole compounds
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash Buffer and Stop Solution
-
96-well ELISA plate
-
Spectrophotometric plate reader (450 nm)
Procedure:
-
Cell Stimulation:
-
Seed RAW 264.7 cells in a 24-well plate (1.5 x 10⁵ cells/well) and incubate overnight.[13]
-
Pre-treat cells with test compounds for 1-2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding standards and cell culture supernatants to the wells.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding the TMB substrate to develop color.
-
Stopping the reaction with the Stop Solution.
-
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Visualization of Key Pathways and Workflows
Inflammatory Signaling Pathway: Canonical NF-κB Activation
The NF-κB pathway is a primary signaling route that controls the expression of numerous pro-inflammatory genes.[6][7] Its inhibition is a key target for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.
Experimental Workflow for Anti-inflammatory Screening
A logical workflow ensures efficient screening of isoxazole compounds from initial hit identification to mechanistic studies.
Caption: A typical workflow for screening anti-inflammatory isoxazole compounds.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijst.org.uk [eijst.org.uk]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Alkylation of 3-Chloro-5-fluorobenzo[d]isoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed experimental procedure for the N-alkylation of 3-chloro-5-fluorobenzo[d]isoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. The N-alkylation of the benzisoxazole core allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The described protocol focuses on a direct alkylation approach using an alkyl halide under basic conditions, a method widely applicable in medicinal chemistry.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon) setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M. To this solution, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides.
| Entry | Alkyl Halide | Equivalents of Alkyl Halide | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl Bromide | 1.2 | K₂CO₃ (2.5) | DMF | 70 | 6 | 85 | >98 |
| 2 | Ethyl Iodide | 1.5 | K₂CO₃ (2.5) | DMF | 80 | 10 | 78 | >97 |
| 3 | Propargyl Bromide | 1.3 | K₂CO₃ (2.5) | DMF | 60 | 8 | 82 | >98 |
| 4 | Methyl Iodide | 1.5 | K₂CO₃ (2.5) | DMF | 60 | 12 | 75 | >95 |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new chemical entities with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto a core structure.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-fluorobenzo[d]isoxazole with various boronic acids. Due to the limited specific literature for this particular substrate, the protocols and data presented here are based on established methodologies for structurally analogous heteroaryl chlorides.[1][2] These notes are intended to serve as a comprehensive starting point for reaction optimization and development in drug discovery and medicinal chemistry programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles through a series of steps to couple an organic halide with an organoboron compound.[3] The key steps in the catalytic cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate this process.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are known to be less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings. The activation of the C-Cl bond in this compound is the rate-determining step and requires a highly active catalyst system.[2]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful coupling. Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos have been shown to be effective for the coupling of challenging heteroaryl chlorides.[4]
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for efficient transmetalation and to maintain the stability of the catalyst and reactants. A screening of different bases and solvents is often necessary to identify the optimal conditions for a specific boronic acid partner.
Experimental Protocols
The following protocols are proposed as starting points for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading, and reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)[1]
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluorobenzo[d]isoxazole.
Data Presentation
The following table summarizes representative yields for Suzuki coupling reactions of various chloroheterocycles with arylboronic acids under different conditions. These data are intended to provide a general expectation for the outcomes of reactions with this compound.
| Heteroaryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzo[d]isoxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 75-85 (Est.) | [1] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [4] |
| 3-Chloroindazole | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 88 | [4] |
| 5-Chloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 77 | [5] |
Note: The yields are based on published data for analogous substrates and should be considered as a guideline. Actual yields may vary depending on the specific reactants and conditions used.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Developing Novel Therapeutics with a Benzisoxazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of novel therapeutics based on the versatile benzisoxazole scaffold. The benzisoxazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] This guide covers key synthetic methodologies, detailed protocols for biological evaluation, and an overview of the relevant signaling pathways.
I. Biological Activities and Quantitative Data
Benzisoxazole derivatives have demonstrated significant potential across several therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[2][4] The following tables summarize the reported biological activities of various benzisoxazole compounds, providing quantitative data for easy comparison.
Table 1: Anticancer Activity of Benzisoxazole Derivatives
| Compound ID/Description | Cell Line | Assay | IC50 Value | Reference |
| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS Cancer) | N/A | 35.49% Growth Inhibition | [5] |
| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS Cancer) | N/A | 31.88% Growth Inhibition | [5] |
| Amide substituted benzisoxazole (72) | HepG-2 | MTT Assay | 37.75% Inhibitory Activity | [2] |
| Amide substituted benzisoxazole (73) | HepG-2 | MTT Assay | 39.19% Antiproliferation | [2] |
| Pyrimidine-benzotriazole derivative (12O) | SiHa | N/A | 0.009 µM | [6] |
| 3d | MCF-7 | Sulforhodamine B | 43.4 µM | [7] |
| 4d | MCF-7 | Sulforhodamine B | 39.0 µM | [7] |
| 3d | MDA-MB-231 | Sulforhodamine B | 35.9 µM | [7] |
| 4d | MDA-MB-231 | Sulforhodamine B | 35.1 µM | [7] |
Table 2: Anti-inflammatory Activity of Benzisoxazole Derivatives
| Compound ID/Description | Target/Assay | IC50 Value | Reference |
| Benzoxazolone derivative (3c) | IL-6 Inhibition | 10.14 ± 0.08 µM | [8] |
| Benzoxazolone derivative (3d) | IL-6 Inhibition | 5.43 ± 0.51 µM | [8] |
| Benzoxazolone derivative (3g) | IL-6 Inhibition | 5.09 ± 0.88 µM | [8] |
| 1,2,3-triazole-substituted N-phenyl isoxazolone (6m) | IL-1β Secretion | 7.9 ± 1.36 µM | [9][10] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (27) | TNF-α Inhibition | 7.83 ± 0.95 µM | [9][10] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (27) | IL-1β Inhibition | 15.84 ± 0.82 µM | [9][10] |
Table 3: Antimicrobial Activity of Benzisoxazole Derivatives
| Compound ID/Description | Microorganism | MIC Value | Reference |
| 3-substituted-2,1-benzisoxazole (29) | G. candidum | 44.8 µM | [2] |
| 3-substituted-2,1-benzisoxazole (30) | N/A | 839.5 µM | [2] |
| 3-substituted-2,1-benzisoxazole (31) | N/A | 584.2 µM | [2] |
| Benzisoxazole analog (53) | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [2] |
| Benzisoxazole analog (54) | Mycobacterium tuberculosis H37Rv | 3.25 µg/mL | [2] |
| Benzisoxazole analog (55) | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [2] |
| Benzoxazole derivative (II) | S. aureus | 50 µg/mL (for 90% inhibition) | [11] |
| Benzoxazole derivative (III) | S. aureus | 25 µg/mL (for 90% inhibition) | [11] |
| Naturally occurring 1,2-benzisoxazole | Multi-drug resistant A. baumannii | 6.25 µg/mL | [12] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Benzisoxazole Derivatives
| Compound ID/Description | Enzyme Source | IC50 Value (nM) | Reference |
| N-benzylpiperidine benzisoxazole (1j) | Human AChE | 0.8 | [1][13] |
| N-benzylpiperidine benzisoxazole (1g) | Human AChE | 3 | [1][13] |
| 3-morpholino methyl-2-thione benzoxazole (5) | AChE | 44 | [14] |
| 3-(diethylamino) methyl-2-thione benzoxazole (6) | AChE | 38 | [14] |
| 2-aryl-6-carboxamide benzoxazole (36) | AChE | 12.62 | [14] |
| Benzisoxazole derivative (65) | Electric eel AChE | 1.5 µM | [2] |
| Benzisoxazole derivative (65) | Human serum AChE | 2.22 µM | [2] |
| Benzisoxazole derivative (65) | Rat brain AChE | 1.29 µM | [2] |
| Benzisoxazole derivative (66) | Electric eel AChE | 2.51 µM | [2] |
| Benzisoxazole derivative (66) | Human serum AChE | 3.29 µM | [2] |
| Benzisoxazole derivative (66) | Rat brain AChE | 5.3 µM | [2] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of benzisoxazole derivatives.
A. Synthesis Protocols
1. Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles [3]
This protocol describes a rapid and efficient method for synthesizing 3-amino-substituted 1,2-benzisoxazoles.
-
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole:
-
Combine the corresponding 3-hydroxy-1,2-benzisoxazole with a chlorinating agent (e.g., phosphorus oxychloride).
-
Heat the mixture using microwave irradiation for approximately 2 hours to obtain the 3-chloro-1,2-benzisoxazole in quantitative yield.
-
-
Step 2: Nucleophilic Aromatic Substitution:
-
In a microwave vial, mix the 3-chloro-1,2-benzisoxazole (1 equivalent) with the desired primary or secondary amine (1.2 equivalents).
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA), and a solvent like ethanol.
-
Seal the vial and heat the reaction mixture using microwave irradiation for 1-6 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-1,2-benzisoxazole derivative (yields typically range from 54-90%).
-
2. One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [15]
This "one-pot" method provides an efficient route to a key intermediate for antipsychotic drugs.
-
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol).
-
Add hydroxylamine hydrochloride to the solution.
-
Add an inorganic base, such as potassium hydroxide. The molar ratio of the starting material, hydroxylamine hydrochloride, and inorganic base is typically 1:1-2:3-5.
-
Heat the reaction mixture at 20-65 °C for 5-72 hours.
-
After the reaction is complete, cool the mixture and slowly add concentrated hydrochloric acid to adjust the pH to 2-3, precipitating a white solid.
-
Cool the mixture to 0-5 °C and maintain for 1-3 hours.
-
Filter the solid, wash, and dry to obtain high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
B. Biological Evaluation Protocols
1. In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzisoxazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test benzisoxazole compounds or a reference drug (e.g., indomethacin) to rats via oral gavage. A control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
3. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the benzisoxazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
4. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the benzisoxazole inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the AChE enzyme solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
III. Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for the rational design and development of targeted therapeutics.
A. Anticancer Activity: VEGFR-2 Signaling Pathway
Several benzoxazole derivatives have shown promise as anticancer agents by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by benzisoxazole derivatives.
B. Antipsychotic Activity: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
Atypical antipsychotic drugs containing the benzisoxazole scaffold, such as risperidone, primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dual antagonism of D2 and 5-HT2A receptors by benzisoxazole antipsychotics.
C. Acetylcholinesterase Inhibition: Mechanism of Action
Benzisoxazole derivatives can act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism is relevant for the treatment of Alzheimer's disease.
References
- 1. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-based Assays of 3-Chloro-5-fluorobenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 3-Chloro-5-fluorobenzo[d]isoxazole derivatives. The focus is on anticancer and anti-inflammatory activities, which are commonly reported for isoxazole compounds.
Application Note 1: Anticancer Activity Evaluation
This compound derivatives can be screened for their potential as anticancer agents using a variety of cell-based assays. These assays are designed to assess cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in cancer cell lines.
Key Applications:
-
Cytotoxicity Screening: Determining the concentration of the derivative that inhibits cancer cell growth by 50% (GI50 or IC50).
-
Apoptosis Induction: Investigating whether the compounds induce programmed cell death.
-
Mechanism of Action Studies: Elucidating the signaling pathways involved in the observed anticancer effects.
Relevant Cell Lines:
A panel of human cancer cell lines should be used to assess the spectrum of activity. Commonly used cell lines for screening isoxazole derivatives include:
-
Glioblastoma: T98G, U251-MG[1]
-
Erythroleukemia: K562[1]
-
Epidermoid Carcinoma: A431[2]
-
Liver Cancer: Huh7, Mahlavu[5]
Experimental Protocols: Anticancer Assays
Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effects of the derivatives on cancer cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
Dimethyl sulfoxide (DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50/IC50 values using non-linear regression analysis.
Protocol 1.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the derivatives at their IC50 concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Quantitative Data Summary: Anticancer Activity of Isoxazole Derivatives
| Compound Class | Cell Line | Assay | Endpoint | Value | Reference |
| 3,5-diaryl isoxazole derivative | PC3 | Proliferation | IC50 | Comparable to 5-FU | [3] |
| Isoxazole-piperazine hybrid | Huh7 | Cytotoxicity | IC50 | 0.3–3.7 µM | [5] |
| Isoxazole-piperazine hybrid | Mahlavu | Cytotoxicity | IC50 | 0.3–3.7 µM | [5] |
| Isoxazole-piperazine hybrid | MCF-7 | Cytotoxicity | IC50 | 0.3–3.7 µM | [5] |
| 3,4-isoxazolediamide derivative | K562 | Apoptosis | % Apoptotic Cells | >50% | [1] |
| 1,4-disubstituted triazole derivative | U87 | Antiproliferative | IC50 | 90.8 µM | [7] |
| 3,5-disubstituted isoxazole derivative | MDA-MB 231 | Cytotoxicity | GI50 | 46.3 µg/mL | [4] |
Application Note 2: Anti-inflammatory Activity Evaluation
Certain isoxazole derivatives have demonstrated anti-inflammatory properties. Cell-based assays can be employed to investigate the potential of this compound derivatives to modulate inflammatory responses, particularly by inhibiting key inflammatory mediators and signaling pathways.
Key Applications:
-
Inhibition of Pro-inflammatory Cytokines: Measuring the reduction of cytokines like TNF-α and IL-6.
-
Modulation of Inflammatory Enzymes: Assessing the effect on enzymes such as COX-2.
-
Signaling Pathway Analysis: Investigating the impact on inflammatory signaling cascades like NF-κB and MAPK.
Relevant Cell Lines:
-
Macrophages: RAW 264.7, THP-1 (differentiated into macrophages)
-
Peripheral Blood Mononuclear Cells (PBMCs)
Experimental Protocols: Anti-inflammatory Assays
Protocol 2.1: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the inhibitory effect of the derivatives on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound derivatives
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well plates
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Protocol 2.2: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol assesses the effect of the derivatives on the activation of key inflammatory signaling proteins.
Materials:
-
This compound derivatives
-
Macrophage cell line
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2.1 for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Workflow for anticancer activity screening.
Caption: Inhibition of inflammatory signaling pathways.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic properties of 3-Chloro-5-fluorobenzo[d]isoxazole, a novel compound within the broader class of isoxazole derivatives. Isoxazole-containing compounds have demonstrated a wide range of biological activities, including potent anticancer and antiproliferative effects against various human cancer cell lines.[1] The protocols outlined below describe a systematic approach to assess the cytotoxic potential of this compound, elucidate its mechanism of action, and identify potential molecular targets.
The experimental workflow begins with a primary cytotoxicity screening to determine the compound's effective concentration range, followed by more detailed mechanistic assays to investigate its effects on apoptosis, the cell cycle, and key signaling pathways.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet representative, quantitative data for the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. These values are essential for the initial assessment of the compound's cytotoxic potential.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 18.3 ± 1.5 |
| HeLa | Cervical Cancer | 12.1 ± 0.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (72h)
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 10 | 15.4 ± 1.8 | 8.2 ± 0.9 | 23.6 ± 2.7 |
| 20 | 28.7 ± 2.5 | 15.6 ± 1.4 | 44.3 ± 3.9 |
| 50 | 45.1 ± 3.9 | 25.3 ± 2.2 | 70.4 ± 6.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash twice with ice-cold PBS.[3]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
To investigate the effect of the compound on cell cycle progression, flow cytometry analysis using propidium iodide staining is employed.[3]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.[3]
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in the PI staining solution.[3]
-
Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples by flow cytometry.[3]
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: General workflow for the in vitro cytotoxic evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzo[d]isoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-fluorobenzo[d]isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the oximation of a substituted benzaldehyde, such as 2-chloro-4-fluoro-6-hydroxybenzaldehyde, with hydroxylamine. The subsequent and final step is an intramolecular cyclization of the resulting oxime, typically mediated by a dehydrating agent or a base, to form the benzisoxazole ring.
Q2: I am observing a significantly low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete oximation in the first step is a common issue. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). In the cyclization step, the choice of base and solvent is critical; suboptimal conditions can lead to the formation of side products. Additionally, the purity of the starting materials, particularly the substituted benzaldehyde, can greatly impact the overall yield. Degradation of the product during workup or purification is another potential cause.
Q3: What are the common impurities I should look out for?
A3: Common impurities include unreacted starting materials (the benzaldehyde and oxime intermediate), as well as side products from competing reactions. One possible side product is the furoxan dimer, which can form from the dimerization of an in-situ generated nitrile oxide intermediate, especially under harsh reaction conditions. Other impurities may arise from the decomposition of the starting materials or product.
Q4: How can I improve the purity of my final product?
A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure this compound.
Q5: Can I use a one-pot procedure for this synthesis?
A5: While a one-pot synthesis is theoretically possible, it is often more challenging to control and optimize, which can lead to lower yields and a more complex impurity profile. A stepwise approach with isolation and purification of the intermediate oxime is generally recommended to ensure a higher yield and purity of the final product.
Troubleshooting Guides
Problem 1: Low or No Formation of the Oxime Intermediate
| Potential Cause | Recommended Solution |
| Incorrect pH | The oximation reaction is pH-sensitive. Ensure the reaction mixture is slightly acidic to neutral. The addition of a mild base like sodium acetate can help buffer the reaction. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition. |
| Poor Quality Hydroxylamine | Use freshly opened or properly stored hydroxylamine hydrochloride. Over time, it can degrade, leading to lower reactivity. |
| Steric Hindrance | The substituents on the benzaldehyde may sterically hinder the reaction. Increasing the reaction time or using a slight excess of hydroxylamine may be necessary. |
Problem 2: Low Yield During the Cyclization Step
| Potential Cause | Recommended Solution |
| Ineffective Dehydrating Agent/Base | The choice of reagent for cyclization is crucial. For intramolecular cyclization of a hydroxamic acid intermediate, a dehydrating agent like phosphorus pentachloride or thionyl chloride can be effective. For base-mediated cyclization of a chloroxime, a non-nucleophilic base like triethylamine is often used. |
| Inappropriate Solvent | The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Toluene, dioxane, or acetonitrile are often suitable choices. |
| Reaction Temperature Too High or Too Low | The optimal temperature for cyclization can vary. If the reaction is sluggish, gentle heating may be required. However, excessively high temperatures can lead to decomposition and the formation of side products. |
| Presence of Water | Ensure all reagents and solvents are dry, as water can interfere with the cyclization reaction, especially when using dehydrating agents. |
Problem 3: Formation of Significant Side Products (e.g., Furoxan Dimer)
| Potential Cause | Recommended Solution |
| High Concentration of Reactive Intermediate | If the reaction proceeds via a nitrile oxide intermediate, its dimerization to form a furoxan is a common side reaction. This can be minimized by the slow addition of the reagent that generates the nitrile oxide, thus keeping its instantaneous concentration low. |
| High Reaction Temperature | Elevated temperatures can promote side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product. |
| Incorrect Stoichiometry | Using a large excess of one reagent can sometimes lead to the formation of side products. Ensure that the stoichiometry of the reactants is carefully controlled. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on common synthetic methods for analogous compounds. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of 2-chloro-4-fluoro-6-hydroxybenzaldehyde oxime
-
To a solution of 2-chloro-4-fluoro-6-hydroxybenzaldehyde (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the oxime intermediate.
Step 2: Synthesis of this compound
-
Suspend the dried 2-chloro-4-fluoro-6-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as toluene (10 volumes).
-
Add a dehydrating agent like phosphorus pentachloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for the Cyclization Step
| Entry | Dehydrating Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phosphorus Pentachloride | Toluene | 25 | 3 | 75 |
| 2 | Thionyl Chloride | Dioxane | 50 | 2 | 72 |
| 3 | Triethylamine | Acetonitrile | 80 | 6 | 65 |
| 4 | Polyphosphoric Acid | - | 100 | 1 | 68 |
Note: The data in this table is illustrative and based on typical results for similar reactions. Actual yields may vary.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving the yield of this compound.
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 3,5-disubstituted isoxazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 3,5-disubstituted isoxazoles.
Problem 1: Formation of Regioisomeric Isoxazoles
Issue: The reaction is producing a mixture of isoxazole regioisomers (e.g., 3,4- or 4,5-disubstituted) instead of the desired 3,5-disubstituted product.
Primary Causes and Solutions:
The formation of regioisomers is a common challenge, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloaddition reactions with certain alkynes.[1][2] The regiochemical outcome is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.[1]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Solvent: The polarity of the solvent can significantly influence the regioselectivity. For condensation reactions, switching between protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents can favor the formation of one regioisomer over another.[1]
-
Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of 1,3-dipolar cycloaddition reactions.[3]
-
pH: In the synthesis of amino-substituted isoxazoles, the reaction pH is a key factor in determining the regioselectivity.[2]
-
-
Catalyst-Mediated Synthesis:
-
Copper(I) Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles in 1,3-dipolar cycloaddition reactions.[3][4]
-
Lewis Acid Catalysis: In the cyclocondensation of β-enamino diketones, a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to control the regioselectivity.[3]
-
-
Substrate Modification:
-
Steric Hindrance: Introducing bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition to favor the sterically less hindered 3,5-disubstituted product.[1]
-
Electronic Effects: The electronic properties of the substituents on both reacting partners play a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome of the cycloaddition.[1]
-
Quantitative Data on Regioselectivity:
| Catalyst/Condition | Alkyne | Nitrile Oxide Source | Solvent | Product Ratio (3,5- vs. other isomers) | Yield (%) | Reference |
| CuI | Terminal Alkyne | Aldoxime/NCS | t-BuOH/H₂O | >95:5 | 70-90 | [5][6] |
| None (Thermal) | Terminal Alkyne | Aldoxime/NCS | Toluene | Mixture of isomers | Variable | [1] |
| BF₃·OEt₂ | - | β-enamino diketone/NH₂OH·HCl | Acetonitrile | 90:10 (3,4- vs. others) | 79 | [3] |
| K₂CO₃ | α,β-unsaturated carbonyl | N-hydroxyl-4-toluenesulfonamide | Methanol/Water | High regioselectivity for 3,5- | up to 92 | [7] |
Problem 2: Formation of Furoxan (Nitrile Oxide Dimer)
Issue: A significant amount of a dimeric byproduct, furoxan (1,2,5-oxadiazole-2-oxide), is being formed, leading to a low yield of the desired isoxazole.
Primary Cause and Solutions:
Furoxan formation is a common side reaction resulting from the self-condensation of two molecules of the nitrile oxide intermediate, especially when the nitrile oxide is relatively stable or the dipolarophile (alkyne) is unreactive.[8][9]
Troubleshooting Steps:
-
In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide is the most effective way to minimize dimerization. This maintains a low concentration of the nitrile oxide at any given time, favoring the reaction with the alkyne.[3] Common methods include:
-
Reaction Parameter Optimization:
-
Slow Addition: When using an external oxidant or base to generate the nitrile oxide, add it slowly to the reaction mixture containing the alkyne.
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cycloaddition over the bimolecular dimerization, particularly in the synthesis of fused isoxazoles.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[12]
-
-
Use of Excess Dipolarophile: Employing a stoichiometric excess of the alkyne can help to outcompete the nitrile oxide dimerization.[12]
Problem 3: Formation of Pyrazole Side Products
Issue: In syntheses starting from 1,3-dicarbonyl compounds, a pyrazole derivative is observed as a side product.
Primary Cause and Solutions:
This side reaction can occur if the hydroxylamine starting material is contaminated with hydrazine, or if a hydrazine derivative is used inadvertently. The Knorr pyrazole synthesis describes the reaction of 1,3-dicarbonyls with hydrazines to form pyrazoles.[13][14]
Troubleshooting Steps:
-
Purity of Reagents: Ensure the use of pure hydroxylamine or its salts. If contamination is suspected, purification of the hydroxylamine reagent is recommended.
-
Reaction Workup: Pyrazoles and isoxazoles can sometimes be separated by chromatography due to differences in polarity.
Problem 4: Formation of Michael Adducts
Issue: When using α,β-unsaturated ketones as precursors, Michael addition products are sometimes observed.
Primary Cause and Solutions:
Under certain conditions, nucleophiles present in the reaction mixture (including hydroxylamine itself) can undergo a 1,4-conjugate (Michael) addition to the α,β-unsaturated carbonyl system instead of the desired condensation to form the isoxazole ring.[15][16]
Troubleshooting Steps:
-
Control of Reaction Conditions: The choice of base and solvent can influence the competition between Michael addition and cyclization. Experiment with milder bases or aprotic solvents to disfavor the Michael addition pathway.
-
Use of Pre-formed Oximes: In some cases, pre-forming the oxime of the α,β-unsaturated ketone before inducing cyclization can lead to a cleaner reaction.
Frequently Asked Questions (FAQs)
-
Q1: What are the two main synthetic routes to 3,5-disubstituted isoxazoles?
-
A1: The two primary methods are the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine, and the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[17]
-
-
Q2: How does a copper(I) catalyst improve the synthesis of 3,5-disubstituted isoxazoles?
-
Q3: Can I use internal alkynes to synthesize 3,5-disubstituted isoxazoles?
-
A3: The synthesis of 3,5-disubstituted isoxazoles specifically requires a terminal alkyne in 1,3-dipolar cycloaddition reactions. The use of internal alkynes leads to the formation of 3,4,5-trisubstituted isoxazoles.[18]
-
-
Q4: What is the role of a base in the in situ generation of nitrile oxides from hydroximoyl chlorides?
-
A4: A base, typically a non-nucleophilic organic base like triethylamine, is used to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide intermediate in the reaction mixture.
-
-
Q5: Are there any "green" or environmentally friendly methods for synthesizing isoxazoles?
Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[5][6]
This protocol describes a convenient one-pot, three-step procedure that minimizes side reactions by using stoichiometric amounts of reagents and a regioselective copper(I) catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.05 equiv)
-
Sodium hydroxide (1.05 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (3.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde in THF, add hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until oxime formation is complete (monitor by TLC).
-
To the same reaction mixture, add the terminal alkyne, CuI, and triethylamine.
-
Stir the reaction at 60 °C for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles from α,β-Unsaturated Carbonyls[7]
This method utilizes N-hydroxyl-4-toluenesulfonamide for a highly regioselective one-pot synthesis.
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 equiv)
-
N-hydroxyl-4-toluenesulfonamide (TsNHOH, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Methanol/Water solvent mixture
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound and N-hydroxyl-4-toluenesulfonamide in a methanol/water mixture.
-
Add potassium carbonate to the solution.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A troubleshooting workflow for identifying and mitigating common side reactions in the synthesis of 3,5-disubstituted isoxazoles.
General Reaction Pathway: 1,3-Dipolar Cycloaddition
Caption: The general reaction pathway for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, including the side reaction of furoxan formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 8. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 11. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-5-fluorobenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-5-fluorobenzo[d]isoxazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Question | Answer |
| Low or No Yield After Purification: Why is the recovery of my compound so low after column chromatography? | Several factors could contribute to low yield. Sample Loading: Ensure the crude material is properly adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of the initial mobile phase for wet loading to prevent band broadening and loss of product. Elution Speed: A flow rate that is too high can lead to poor separation and co-elution with impurities, making it difficult to isolate the pure compound. Solvent Polarity: The chosen solvent system may be too polar, causing your compound to elute too quickly with other impurities, or not polar enough, resulting in the compound remaining on the column. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. |
| Persistent Impurities in the Final Product: I've performed column chromatography, but my final product is still not pure. What should I do? | Re-purification: If the purity is not satisfactory, a second round of column chromatography using a shallower solvent gradient may be necessary to improve separation. Alternative Techniques: Consider recrystallization as an alternative or additional purification step. For isoxazole derivatives, solvents like ethanol can be effective.[1] Impurity Identification: If possible, identify the persistent impurities. Common impurities include unreacted starting materials, reagents from the synthesis, and side products from incomplete or alternative cyclization pathways.[2] Knowing the nature of the impurity can help in selecting the appropriate purification strategy. |
| The Compound is Not Moving from the Baseline on TLC: My spot stays at the origin on the TLC plate, even with a relatively polar solvent system. What does this mean? | This indicates that the solvent system is not polar enough to move the compound up the plate. You will need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like methanol to your mobile phase. |
| Streaking of the Compound on the TLC Plate: Why does my compound streak on the TLC plate instead of forming a distinct spot? | Streaking can be caused by several factors: Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution. Compound Acidity/Basicity: If your compound is acidic or basic, it may interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this issue. Insolubility: The compound may not be fully soluble in the developing solvent. Ensure your chosen solvent system is appropriate for your compound. |
| Product Crashes Out at the Top of the Column: As I load my sample, the product precipitates at the top of the silica gel. How can I prevent this? | This happens when the compound is not sufficiently soluble in the initial mobile phase. To resolve this, you can: Use a Stronger Loading Solvent: Dissolve your crude product in a slightly more polar solvent than your initial mobile phase to ensure it remains in solution upon loading. However, use the minimum volume necessary to avoid compromising the separation. Dry Loading: Adsorb your crude product onto a small amount of silica gel from a solution in a volatile solvent (like dichloromethane), and then evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common methods for purifying this compound? | The most common and effective methods for the purification of isoxazole derivatives like this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is highly versatile for separating a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a solid product. |
| How do I choose the right solvent system for column chromatography? | The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) value for the desired compound in the range of 0.2-0.4, ensuring good separation from impurities.[2] For isoxazole derivatives, a common starting point is a mixture of a non-polar solvent like n-hexane or n-heptane and a more polar solvent like ethyl acetate.[2][3] |
| What are the likely impurities I might encounter? | Potential impurities in the crude product mixture may include unreacted starting materials, reagents used in the synthesis (such as dehydrating agents or bases), and side products resulting from incomplete or alternative reaction pathways.[2] In some cases, positional isomers formed during the synthesis of precursors can also be carried through as impurities.[4] |
| How can I assess the purity of my final product? | The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities.[1][5][6] High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of the sample. |
| Is it better to use dry loading or wet loading for column chromatography? | Dry loading is often recommended as it can lead to better separation. In this method, the crude product is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column. This technique minimizes the use of a strong solvent to dissolve the sample, which can interfere with the initial separation at the top of the column.[2] Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is simpler but can sometimes lead to band broadening if not performed carefully. |
Quantitative Data Summary
The following table summarizes typical conditions for the purification of isoxazole derivatives by column chromatography, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Stationary Phase | Silica Gel (100-200 or 200-400 mesh) | The choice of mesh size depends on the required resolution and scale of purification. |
| Mobile Phase | n-Hexane / Ethyl Acetate or n-Heptane / Ethyl Acetate | The ratio is optimized using TLC. A common starting point is a gradient from 5% to 20% ethyl acetate.[2][3] |
| Typical Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography.[2] |
| Loading Method | Dry Loading (Recommended) | Pre-adsorbing the crude material onto silica gel often yields better resolution.[2] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
n-Hexane (or n-heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for dry loading)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal solvent system should give the product an Rf value between 0.2 and 0.4, with good separation from impurities.[2]
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting, less polar solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as required to elute the product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
References
- 1. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. CN114591259A - Preparation of isoxazole compounds - Google Patents [patents.google.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Benzisoxazole Formation
<
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzisoxazoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzisoxazole synthesis is resulting in a low yield or failing completely. What are the initial troubleshooting steps?
A1: Low yields in benzisoxazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your starting materials, such as o-hydroxyaryl oximes or related precursors, can interfere with the reaction.[1] Ensure the purity of your reagents before starting the synthesis.
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[2] For instance, some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[3]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and handled according to its storage requirements.[1][3] Some catalysts may need activation or are sensitive to air and moisture.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[2] It is sometimes beneficial to use a slight excess of one reactant to drive the reaction to completion.[3]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation is a frequent cause of low yields and complicates purification.[1] Common side reactions include:
-
Beckmann Rearrangement: When synthesizing from o-hydroxyaryl oximes, a Beckmann rearrangement can occur, leading to the formation of isomeric benzo[d]oxazoles.[2] The choice of reaction conditions is critical to favor the desired N-O bond formation.[2]
-
Nitrile Oxide Dimerization: In syntheses involving the in situ generation of nitrile oxides, such as in [3+2] cycloaddition reactions, dimerization of the nitrile oxide can be a major side reaction.[2][4] To minimize this, the nitrile oxide precursor can be added slowly to the reaction mixture to maintain a low concentration.[2]
-
Incomplete Cyclization: An intermediate Schiff base, formed from the condensation of a 2-aminophenol and an aldehyde, may fail to cyclize.[3] To encourage complete cyclization, you can try increasing the reaction temperature or time, or adding a suitable oxidant.[3][5]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, especially at high temperatures or in highly acidic or basic environments.[1]
Q3: I'm following a literature procedure, but my yields are consistently lower than reported. What could be the issue?
A3: Discrepancies between your results and published data can arise from several subtle differences in experimental execution:[2]
-
Reagent and Solvent Quality: The grade and purity of reagents and solvents can vary.[2] Ensure you are using materials of comparable quality to what is specified in the literature.
-
Reaction Setup: The efficiency of stirring and heat transfer can differ between various laboratory setups, impacting reaction kinetics.[2]
-
Trace Impurities: The reaction may be sensitive to trace impurities in your reagents or solvents.[2]
-
Optimization for Your Setup: It is often beneficial to perform small-scale optimization experiments, systematically varying one parameter at a time (e.g., temperature, catalyst loading) to fine-tune the conditions for your specific laboratory environment.[2]
Q4: What are the most common synthetic routes to 1,2-benzisoxazoles?
A4: Several methods are commonly used for the synthesis of the 1,2-benzisoxazole core:[2][6][7]
-
C-O Bond Formation: This traditional approach typically involves the cyclization of o-substituted aryl oximes under basic conditions.[2][6][7]
-
N-O Bond Formation: This route utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials.[2][6][7]
-
[3+2] Cycloaddition: This modern method involves the reaction of in situ generated nitrile oxides and arynes, which can lead to cleaner reactions and higher yields.[2][4][7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols for benzisoxazole synthesis, highlighting the impact of reaction conditions on product yield.
Table 1: Optimization of [3+2] Cycloaddition for 3-Phenyl-1,2-benzisoxazole Synthesis [4]
| Entry | Aryne Precursor (equiv) | Base (equiv) | Solvent | Addition Time (h) | Yield (%) |
| 1 | 1.0 | 3.0 | Acetonitrile | 0 | 46 |
| 2 | 1.0 | 3.0 (TBAT) | Acetonitrile | 0 | 0 |
| 3 | 1.0 | 3.0 | THF | 0 | 0 |
| 4 | 1.0 | 3.0 | THF | 0 (reflux) | 0 |
| 5 | 1.0 | 3.0 | Acetonitrile | 0 (50 °C) | 35 |
| 6 | 1.0 | 1.5 | Acetonitrile | 0 | 23 |
| 7 | 2.0 | 3.0 | Acetonitrile | 0 | 61 |
| 8 | 2.0 | 3.0 | Acetonitrile | 1.5 | 78 |
| 9 | 2.0 | 3.0 | Acetonitrile | 2.0 | 85 |
| 10 | 2.0 | 3.0 | Acetonitrile | 2.5 | 90 |
Table 2: Catalyst Screening for Benzoxazole Synthesis [8]
| Entry | Catalyst | Yield (%) |
| 1 | No Catalyst | 0 |
| 2 | H₂SO₄ | 65 |
| 3 | HCl | 58 |
| 4 | H₃PO₄ | 47 |
| 5 | TsOH | 51 |
| 6 | AlCl₃ | 55 |
| 7 | FeCl₃ | 43 |
| 8 | CuCl₂ | 45 |
| 9 | HfCl₄ | 39 |
| 10 | Al₂O₃ | 31 |
| 11 | Fe₂O₃ | 29 |
| 12 | MgO | 23 |
| 13 | TiO₂ | 28 |
| 14 | BAIL | 87 |
| 15 | TEOS | 0 |
| 16 | BAIL gel | 98 |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition [2][4]
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 2.5 hours at room temperature.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole [7]
This protocol describes an efficient and environmentally friendly method using microwave irradiation and a reusable ionic liquid catalyst.[7]
-
Materials: 2-Hydroxy phenyl methyl ketoxime, Acetic anhydride (Ac₂O), 1-butyl-3-methylimidazolium hydroxide ([bmim]OH).[7]
-
Procedure:
-
Prepare a mixture of 2-hydroxy phenyl methyl ketoxime (1 mmol) and acetic anhydride (1.2 mmol).[7]
-
Add a catalytic amount of the basic ionic liquid [bmim]OH (2 mol%).[7]
-
Subject the reaction mixture to microwave irradiation, typically for 30-60 seconds.[7]
-
After completion, cool the reaction mixture to room temperature.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
The ionic liquid phase can be separated, washed, dried, and reused.[7]
-
Visual Guides
Caption: Troubleshooting workflow for low yields in benzisoxazole synthesis.
Caption: General experimental workflow for benzisoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 1,3-dipolar cycloaddition reactions
Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Components & Stoichiometry
Question: My reaction is giving a very low yield, or no product at all. Where should I start troubleshooting?
Answer: When facing low or no product yield, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and the accuracy of your reaction setup. Here is a logical workflow to follow:
Caption: General troubleshooting workflow for low yield in 1,3-dipolar cycloadditions.
-
Reagent Quality:
-
1,3-Dipole Stability: Many 1,3-dipoles, like azomethine ylides and nitrile oxides, are unstable and are best generated in situ.[1][2] If you are using an isolated 1,3-dipole, confirm its purity and proper storage. For in situ generation, ensure the precursor's purity.[1]
-
Dipolarophile Purity: Verify that the dipolarophile is pure and devoid of inhibitors or contaminants.[1]
-
Stoichiometry: Double-check all calculations and measurements of your reagents.[3]
-
-
Reaction Conditions: If reagents are confirmed to be of high quality, the next step is to evaluate the reaction conditions (see next sections).
-
General Lab Practice: Ensure all glassware was properly dried to avoid quenching sensitive reagents.[3]
Category 2: Reaction Conditions (Solvent, Temperature, Concentration)
Question: How does the choice of solvent affect the reaction yield? My reaction is sluggish.
Answer: The effect of solvent polarity on 1,3-dipolar cycloadditions can vary. While some reactions show little dependence on the solvent's polarity due to the pericyclic mechanism, others can be significantly influenced.[4][5]
-
Solvent Screening: It is highly recommended to perform a solvent screen. A range of solvents with varying polarities should be tested.[1] For instance, reactions with polar transition states may be accelerated in polar solvents.[1]
-
"Green" Solvents: Non-conventional solvents like water, ionic liquids (e.g., [bmim][BF4]), or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) have been shown to dramatically increase reaction rates and yields in certain cases.[6][7] Water can accelerate reactions through hydrophobic effects and stabilization of the transition state via hydrogen bonding.[6][7]
Table 1: Effect of Different Solvents on 1,3-Dipolar Cycloaddition Yields (Example Data)
| Reaction Type | Dipole/Dipolarophile | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Azomethine Ylide Cycloaddition | Isatin/L-phenylalanine + Acetophenone derivative | Methanol | Low | [6] |
| [bmim][BF4] | 70-77 | [6] | ||
| Nitrile Oxide Cycloaddition | Benzonitrile oxide + Alkene | Toluene | Moderate | [6] |
| 2,2,2-Trifluoroethanol | 92 | [6] | ||
| Pyridazine Dicyanomethanide Cycloaddition | Pyridazine dicyanomethanide + Methyl vinyl ketone | Acetonitrile | Low | [6] |
| | | Water | High |[6] |
Question: My reaction is very slow at room temperature. Should I heat it?
Answer: Yes, gentle heating is a common strategy to increase the reaction rate.[1] However, be cautious as excessive heat can lead to the decomposition of your reactants, 1,3-dipole, or the final product. A systematic temperature screen is advisable. For thermally sensitive substrates, running the reaction at a lower temperature for an extended period might be more beneficial.[1]
Question: Could the concentration of my reactants be the issue?
Answer: Yes, low reactant concentrations can lead to slow reaction rates and low yields. Try increasing the concentration of the limiting reagent. However, be mindful that higher concentrations can sometimes lead to undesired side reactions or polymerization.
Category 3: Catalysis
Question: My uncatalyzed reaction is not working. Should I consider using a catalyst?
Answer: Absolutely. Many 1,3-dipolar cycloadditions that are sluggish or unselective under thermal conditions can be significantly improved with catalysis.[8][9] Catalysts can enhance reaction rates and control regioselectivity and stereoselectivity.
Caption: Decision-making process for catalyst selection in 1,3-dipolar cycloadditions.
-
Lewis Acid Catalysis: Lewis acids like Cu(I), Cu(II), Zn(OTf)₂, and Ag(I) complexes are widely used.[1] They typically coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its high efficiency and regioselectivity.[10]
-
Ruthenium Catalysis: For azide-alkyne cycloadditions, ruthenium catalysts can be employed to selectively yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer typically obtained with copper catalysis.[8]
-
Catalyst Loading: Ensure you are using the correct catalyst loading. Too little may be ineffective, while too much can sometimes lead to side reactions. Start with reported literature values and optimize if necessary.
Table 2: Common Catalysts for 1,3-Dipolar Cycloadditions
| Catalyst Type | Examples | Typical Application | Effect |
|---|---|---|---|
| Copper(I) | CuI, Cu(OTf)₂, CuSO₄/Na Ascorbate | Azide-Alkyne (CuAAC) | Rate acceleration, 1,4-regioselectivity |
| Ruthenium | Cp*RuCl(PPh₃)₂ | Azide-Alkyne (RuAAC) | Rate acceleration, 1,5-regioselectivity |
| Lewis Acids | Zn(OTf)₂, AgOAc, Mg(ClO₄)₂ | Nitrone/Azomethine Ylide Cycloadditions | Rate and selectivity enhancement |
| Organocatalysts | Chiral amines, thioureas | Asymmetric Cycloadditions | Enantioselectivity control |
Category 4: Selectivity & Side Reactions
Question: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity is governed by a combination of electronic and steric factors, which can be understood using Frontier Molecular Orbital (FMO) theory.[4]
-
Electronic Control: The reaction can be HOMO(dipole)-LUMO(dipolarophile) controlled (Type I) or LUMO(dipole)-HOMO(dipolarophile) controlled (Type III).[11] Modifying the electronic nature of your substrates with electron-donating or electron-withdrawing groups can change the dominant FMO interaction and thus favor one regioisomer.[8]
-
Catalysis: As mentioned, the choice of catalyst can dictate regioselectivity. The classic example is the switch from copper (1,4-isomer) to ruthenium (1,5-isomer) in azide-alkyne cycloadditions.[8]
-
Solvent Effects: In some cases, the solvent can influence the regiochemical outcome.
Question: My product appears to be decomposing during the reaction or workup. What can I do?
Answer: Product instability can be a significant cause of low isolated yield.
-
Monitor the Reaction: Use TLC or LCMS to monitor the reaction progress. If you observe product formation followed by its disappearance, decomposition is likely occurring.[3]
-
Quench Promptly: Once the reaction is complete, quench it immediately and proceed to workup. Avoid letting the completed reaction stir for extended periods.[3]
-
Milder Workup: Consider if your workup procedure (e.g., acidic or basic washes) could be degrading the product. A neutral workup might be necessary.
-
Purification Conditions: Some products may be sensitive to silica gel. If you suspect this, you can try deactivating the silica gel with a base (like triethylamine) or using a different stationary phase like alumina.[3]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in separate vials, each with a stir bar. Ensure all glassware is oven-dried.
-
Reagents: To each vial, add the limiting reagent and the solvent to be tested (e.g., 0.5 mL). Common screening solvents include Toluene, THF, Acetonitrile, DMF, and Ethanol. Consider including water or an ionic liquid.
-
Initiation: Add the excess reagent to each vial to initiate the reaction. If the 1,3-dipole is generated in situ, add the precursor and the generating agent.
-
Reaction: Stir all reactions under identical conditions (temperature, atmosphere).
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, LCMS, or ¹H NMR of an aliquot).
-
Analysis: Compare the conversion to the desired product across the different solvents to identify the optimal medium.
Protocol 2: General Procedure for Lewis Acid Catalyst Screening
-
Setup: In parallel, set up several small-scale reactions in oven-dried vials under an inert atmosphere (e.g., Nitrogen or Argon), especially if using air-sensitive catalysts.
-
Catalyst Addition: To each vial, add the catalyst (e.g., 5-10 mol% of CuI, Zn(OTf)₂, AgOAc).
-
Reagents & Solvent: Add the optimal solvent identified from Protocol 1, followed by the dipolarophile and the 1,3-dipole (or its precursor).
-
Reaction & Monitoring: Stir the reactions at a set temperature and monitor for product formation as described above.
-
Control: Include a control reaction without any catalyst to accurately assess the catalytic effect.
-
Analysis: Compare the reaction rates and final conversions to identify the most effective catalyst for your system.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. chesci.com [chesci.com]
How to avoid furoxan byproduct formation in isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of furoxan byproducts during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a furoxan byproduct and why does it form during isoxazole synthesis?
A1: Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are common byproducts in isoxazole synthesis methods that proceed via a nitrile oxide intermediate. They are formed through the dimerization of two molecules of the nitrile oxide. This side reaction is particularly prevalent when the concentration of the nitrile oxide is high and its reaction with the desired dipolarophile (e.g., an alkyne or alkene) is slow.
Q2: What is the most common synthetic route for isoxazoles where furoxan formation is a concern?
A2: The most common route is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile. The nitrile oxide is typically generated in situ from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximoyl halide.
Q3: How can I detect the presence of furoxan byproducts in my reaction mixture?
A3: Furoxan byproducts can often be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), where they may appear as distinct spots. Their presence and quantity can be confirmed and measured using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: Are there synthetic strategies for isoxazoles that completely avoid the formation of nitrile oxide intermediates?
A4: Yes, alternative methods exist, such as the reaction of β-dicarbonyl compounds with hydroxylamine. However, the 1,3-dipolar cycloaddition is a very versatile and widely used method for constructing the isoxazole ring, making the management of furoxan formation a key challenge.
Troubleshooting Guides
Issue 1: Significant Furoxan Byproduct Formation Detected
Symptoms:
-
TLC analysis shows a major byproduct spot in addition to the desired isoxazole product.
-
NMR or MS analysis of the crude product confirms the presence of a species with a mass corresponding to the dimer of the nitrile oxide intermediate.
-
The yield of the desired isoxazole is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| High Concentration of Nitrile Oxide | Employ slow addition of the nitrile oxide precursor (e.g., aldoxime) or the oxidizing agent to the reaction mixture containing the dipolarophile. Alternatively, use a syringe pump for precise and slow addition. | Slow addition maintains a low instantaneous concentration of the highly reactive nitrile oxide, favoring the desired cycloaddition over the bimolecular dimerization. |
| Conduct the reaction under high dilution conditions (e.g., lower molar concentration). | Dilution decreases the probability of two nitrile oxide molecules encountering each other, thus suppressing the dimerization pathway.[1] | |
| Slow Cycloaddition Rate | Increase the concentration of the dipolarophile . Using a 1.5 to 2-fold excess of the alkyne or alkene can significantly improve the yield of the desired isoxazole. | A higher concentration of the dipolarophile increases the likelihood of a productive collision with the nitrile oxide, outcompeting the dimerization reaction. |
| Optimize the reaction temperature . While higher temperatures can increase reaction rates, they may also favor byproduct formation. It is often beneficial to run the reaction at room temperature or even 0°C. | Lowering the temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition, improving the product ratio. | |
| Suboptimal Reagent or Catalyst Choice | For the in situ generation of nitrile oxides from aldoximes, consider using milder oxidizing agents. | The choice of reagents can influence the rate of nitrile oxide generation and its stability. |
| Employ a catalyst , such as copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate), to accelerate the cycloaddition. | Copper(I) catalysts are known to promote the regioselective [3+2] cycloaddition, often leading to higher yields of the desired isoxazole and reduced byproduct formation. |
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of isoxazoles and the formation of furoxan byproducts, based on findings from various studies. This data illustrates that the choice of catalyst and reaction conditions can significantly minimize byproduct formation.
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Isoxazole Yield (%) | Furoxan Byproduct | Reference |
| Aldoxime | Terminal Alkyne | NCS, Et₃N, CH₂Cl₂ | Good to Excellent | Minimized with slow addition | General Observation |
| Aldoxime | Terminal Alkyne | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | High | Not reported as a major issue | Click Chemistry Approach[2] |
| Hydroximoyl Chloride | Terminal Alkyne | Et₃N, CH₂Cl₂ | Variable | Can be significant | Classical Method |
| Aldoxime | Terminal Alkyne | Oxone, NaCl, Na₂CO₃, Ball-milling | Up to 85% | Not specified, but high yields of isoxazole suggest minimal byproduct | Mechanochemical Synthesis[3] |
| Aldoxime | Alkene | Hypervalent Iodine(III) catalyst | Up to 94% | Not reported as a significant byproduct | Catalytic Intramolecular Cycloaddition[4] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from the principles of "click chemistry" to achieve high regioselectivity and minimize furoxan formation.
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 1:1 mixture of tert-butanol and water, add CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.1 equiv).
-
Stir the mixture vigorously at room temperature.
-
In a separate flask, prepare a solution of NCS (1.1 equiv) in DCM.
-
Add the NCS solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, add a solution of Et₃N (1.5 equiv) in DCM dropwise over 30 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Isoxazoles
This protocol is suitable for the synthesis of bicyclic or polycyclic isoxazole systems and inherently minimizes intermolecular furoxan formation.
Materials:
-
Aldoxime tethered to an alkene or alkyne
-
(Diacetoxyiodo)benzene (PIDA) or Sodium hypochlorite (bleach)
-
Dichloromethane (DCM)
Procedure using PIDA:
-
Dissolve the alkene- or alkyne-tethered aldoxime (1.0 equiv) in DCM to a concentration of 0.1 M.
-
Add PIDA (1.1 equiv) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure using Bleach:
-
Dissolve the alkene- or alkyne-tethered aldoxime (1.0 equiv) in a biphasic mixture of DCM and commercial aqueous sodium hypochlorite solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for isoxazole synthesis with minimized byproduct formation.
Caption: Troubleshooting logic for minimizing furoxan byproduct in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-fluorobenzo[d]isoxazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Chloro-5-fluorobenzo[d]isoxazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in overcoming common challenges encountered during laboratory-scale and scale-up production.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges, from incomplete reactions to purification difficulties. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials. - Sub-optimal reaction temperature. - Inefficient cyclization. - Catalyst deactivation (if applicable).[1] | - Verify the purity of starting materials using techniques like NMR or melting point analysis.[2] - Incrementally increase the reaction temperature while monitoring progress via TLC or HPLC. - Consider using a stronger base or a different solvent to facilitate ring closure. - If using a catalyst, ensure it is fresh and handled under appropriate conditions.[1] |
| Incomplete Reaction | - Insufficient reaction time. - Poor mixing or mass transfer at a larger scale. - Incorrect stoichiometry. | - Extend the reaction time and monitor by TLC or HPLC until starting material is consumed.[3] - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Re-verify the molar ratios of all reactants and reagents. |
| Formation of Side Products | - Dimerization of nitrile oxide intermediate.[1] - Beckmann rearrangement of the oxime intermediate.[4] - Over-chlorination or side reactions due to harsh chlorinating agents. | - Consider slow addition of the chlorinating agent or the use of a milder reagent. - Optimize the reaction temperature and pH to favor the desired cyclization pathway. - Analyze side products by LC-MS to understand the reaction pathway and adjust conditions accordingly. |
| Product Degradation | - Hydrolysis of the isoxazole ring, especially in aqueous or non-neutral pH conditions. - Photodegradation. | - Minimize exposure of the product to strongly acidic or basic aqueous solutions. - During workup and storage, protect the compound from light by using amber glassware or other light-blocking methods.[5] |
| Purification Challenges | - Co-elution of impurities with the product during column chromatography. - Product loss during recrystallization. | - Screen different solvent systems for column chromatography to achieve better separation. - For recrystallization, perform small-scale trials to identify the optimal solvent or solvent mixture and cooling profile. |
| "Diseconomy of Scale" | - Inefficient heat transfer in larger reactors. - Changes in reaction kinetics at a larger volume. | - Ensure the reactor has adequate heating and cooling capacity for the intended scale. - Perform a pilot run at an intermediate scale to identify potential scale-up issues before committing to a large-scale reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method involves a multi-step synthesis starting from a substituted phenol. A plausible route begins with 4-fluoro-2-hydroxybenzaldehyde, which undergoes chlorination, followed by oximation and subsequent cyclization to form the desired product.
Q2: How critical is the purity of the starting materials?
The purity of starting materials is paramount. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is highly recommended to verify the purity of all reagents before commencing the synthesis.[4]
Q3: My reaction appears to stall before completion. What should I do?
A stalled reaction can be due to several factors. First, confirm that the reaction temperature is optimal. If the temperature is appropriate, consider extending the reaction time. In some cases, the catalyst (if used) may have deactivated, and adding a fresh portion could restart the reaction.[1]
Q4: I'm observing an unknown impurity in my final product. How can I identify and minimize it?
The presence of unexpected impurities is a common issue. Utilize analytical techniques like LC-MS to determine the mass of the impurity, which can provide clues to its structure. Common side products in isoxazole synthesis include dimers of nitrile oxide intermediates or products from a Beckmann rearrangement.[4][1] To minimize these, you may need to adjust the reaction temperature, change the solvent, or modify the rate of addition of certain reagents.
Q5: What are the best practices for storing this compound?
To prevent degradation, this compound should be stored in a cool, dry, and dark place. The isoxazole ring can be sensitive to hydrolysis, and the compound may be susceptible to photodegradation.[5] Using amber, tightly sealed containers is advisable. For long-term storage, consider refrigeration.
Experimental Protocols
Below are detailed methodologies for a plausible synthesis of this compound.
Step 1: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde
-
Reaction Setup: In a fume hood, add 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) to a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 3-chloro-5-fluoro-2-hydroxybenzaldehyde.
Step 2: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Oxime
-
Reaction Setup: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Oximation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) in water. Add this solution to the aldehyde solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under vacuum. Add cold water to precipitate the oxime.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to obtain the oxime.
Step 3: Cyclization to this compound
-
Reaction Setup: Suspend the 3-chloro-5-fluoro-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent like acetic acid or ethanol.
-
Cyclization: Add a dehydrating agent or a base to facilitate the intramolecular cyclization. For example, heating in the presence of a base like sodium hydroxide or potassium carbonate can effect ring closure.
-
Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. benchchem.com [benchchem.com]
- 6. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloro-5-fluorobenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Chloro-5-fluorobenzo[d]isoxazole. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct stability data for this specific compound is limited, the guidance provided is based on the known behavior of structurally similar benzisoxazole and isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound in solution are potential hydrolysis of the isoxazole ring and photodegradation. The isoxazole ring can be susceptible to cleavage, especially under strong acidic or basic conditions, leading to the formation of degradation products.[1] Aromatic and heterocyclic compounds are also often susceptible to degradation upon exposure to light.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize stability, this compound should be stored as a solid in a tightly sealed container at low temperatures, ideally at 4°C for short-term storage and -20°C for long-term storage. It should be protected from light by using amber vials or storing it in a dark environment.
Q3: What solvents are recommended for dissolving this compound?
A3: High-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are generally suitable for dissolving this compound.[1] It is crucial to minimize water content to reduce the risk of hydrolysis.
Q4: How can I detect the degradation of this compound in my samples?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffers
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after dissolving it in an aqueous buffer.
-
Potential Cause: The isoxazole ring is likely undergoing hydrolysis, which can be catalyzed by acidic or basic conditions in the buffer.[1]
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for your experiment. Neutral or slightly acidic conditions are often more favorable for isoxazole stability.[1]
-
Buffer Selection: Certain buffer components can catalyze degradation. Consider using alternative buffer systems.
-
Minimize Time in Aqueous Solution: Prepare fresh solutions immediately before use and minimize the time the compound is in an aqueous environment.[1]
-
Issue 2: Compound Degradation Over Time in Organic Solvents
-
Symptom: Gradual decrease in compound concentration when stored in an organic solvent at room temperature.
-
Potential Cause: The presence of residual water in the solvent may be causing slow hydrolysis. Alternatively, the compound may be sensitive to temperature.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that high-purity, anhydrous solvents are used for stock solutions.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Inert Atmosphere: For highly sensitive applications, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Issue 3: Inconsistent Results or Appearance of Unknown Peaks in Chromatography
-
Symptom: Variability in experimental results and the appearance of unexpected peaks during HPLC or LC-MS analysis.
-
Potential Cause: This could be due to photodegradation, especially if samples are exposed to light during preparation or analysis.
-
Troubleshooting Steps:
-
Protect from Light: Work with the compound in a dimly lit environment and use amber vials or foil-wrapped containers for sample preparation and storage.[1]
-
Control Experiments: Run control samples that have been intentionally exposed to light to see if the degradation profile matches the unknown peaks.
-
Fresh Samples: Always prepare samples fresh for analysis whenever possible.
-
Data Presentation
Table 1: Stability of this compound Under Various Conditions (Template)
Researchers can use this template to record their experimental data.
| Condition | pH | Temperature (°C) | Solvent/Buffer | Incubation Time (hours) | % Remaining Compound | Degradation Products (if identified) |
| Control | 7.4 | 25 | PBS | 0 | 100 | - |
| Acidic | 3.0 | 25 | Citrate Buffer | 24 | ||
| Neutral | 7.4 | 25 | PBS | 24 | ||
| Basic | 9.0 | 25 | Borate Buffer | 24 | ||
| Light Exposure | 7.4 | 25 | PBS | 4 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 3, 5, 7, 9) or organic solvents.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., different temperatures, light exposure).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Quenching: Immediately quench any potential degradation by diluting the aliquot in a 1:1 mixture of acetonitrile and water.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the time zero sample.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Hypothetical hydrolysis pathway of the isoxazole ring.
References
Solubility problems of 3-Chloro-5-fluorobenzo[d]isoxazole in organic solvents
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving 3-Chloro-5-fluorobenzo[d]isoxazole?
A1: For initial attempts at solubilizing a new or challenging compound like this compound, a systematic approach with common organic solvents is recommended. It is advisable to begin with small-scale tests before preparing a larger stock solution.[1] A good starting point is typically a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as they are effective for a wide range of organic molecules.[1][2] If your experimental system is incompatible with these solvents, ethanol can be considered.[1][2]
Q2: My compound is not dissolving well in the initial solvent. What can I do to improve solubility?
A2: If you encounter poor solubility, several techniques can be employed to aid dissolution. Gentle heating, such as in a 37°C water bath, or brief sonication can be effective for stubborn compounds.[1][2] However, it is crucial to first ensure the thermal stability of this compound, as excessive heat can lead to degradation.[1] Using sonication in short bursts is recommended to prevent overheating.[1]
Q3: The compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common when a compound soluble in a high concentration of an organic solvent is introduced into an aqueous solution where its solubility is significantly lower.[2] To mitigate this, add the organic stock solution to the aqueous buffer slowly while vortexing or stirring.[2] It is also important to keep the final concentration of the organic solvent in your aqueous solution as low as possible and compatible with your experimental setup.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should generally be stored at -20°C or -80°C to maintain stability.[1] To avoid degradation from multiple freeze-thaw cycles, it is best to store the stock solution in small aliquots.[1] Before use, ensure the compound is fully redissolved, especially after thawing, by gently vortexing the solution.[1]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The compound has low solubility in that specific solvent. | Try a different solvent. A good starting order is DMSO, DMF, then ethanol.[1][2] Perform small-scale tests to find the most effective solvent. |
| The concentration is too high for the solvent's capacity. | Try preparing a more dilute stock solution. | |
| Insufficient energy to break the crystal lattice. | Use gentle heating (e.g., 37°C water bath) or brief sonication to aid dissolution.[1][2] Ensure the compound is thermally stable first. | |
| Solution is cloudy or has visible particles after dissolution attempt. | Incomplete dissolution. | Increase sonication time or gentle heating. If particles remain, consider the solution saturated and centrifuge or filter to remove undissolved solid. |
| The compound may be degrading. | Visually inspect for any color changes. If degradation is suspected, prepare a fresh solution without heating. | |
| Precipitation occurs upon addition to aqueous media. | The compound is "crashing out" due to a drastic change in solvent polarity.[2] | Add the organic stock solution to the aqueous buffer slowly while vortexing.[2] |
| The final concentration of the organic solvent is too low to maintain solubility. | Minimize the dilution factor if possible, or investigate the use of co-solvents or surfactants in the aqueous medium. | |
| Solubility appears to decrease over time in storage. | The compound is precipitating out of solution at low temperatures. | Before each use, warm the stock solution to room temperature and vortex to ensure it is fully redissolved.[1] |
| The compound may be unstable in the solvent over long periods. | Prepare fresh stock solutions more frequently. |
Experimental Protocols
Protocol 1: General Method for Determining Solubility
This protocol provides a general procedure for assessing the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetone, Methanol)
-
Vials or test tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) and place it into a vial.
-
Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.[2]
-
Visually inspect the solution for any undissolved particles.
-
If the compound has not fully dissolved, continue adding the solvent in small, measured increments, vortexing after each addition, until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
If dissolution is difficult, gentle warming (e.g., 37°C) or brief sonication can be applied.[1][2] Allow the solution to return to room temperature to check for precipitation.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound
-
High-purity solvent in which the compound is known to be soluble (e.g., DMSO)
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM in DMSO).
-
Calculate the required mass of this compound.
-
Carefully weigh the calculated mass of the compound and transfer it to the volumetric flask or vial.
-
Add a portion of the solvent (approximately half of the final volume).
-
Vortex or stir the mixture until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, as described in Protocol 1.[1][2]
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
Vortex the solution again to ensure it is homogeneous.
-
Store the stock solution in small aliquots at -20°C or -80°C.[1]
Visual Guides
Caption: Experimental workflow for determining solubility.
Caption: Logical flowchart for troubleshooting solubility issues.
References
Technical Support Center: Recrystallization of Isoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying isoxazole derivatives using recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing isoxazole derivatives?
A1: The choice of solvent is highly dependent on the specific structure and polarity of the isoxazole derivative. However, some frequently used and effective solvent systems include:
-
Ethanol or Methanol: These are good general-purpose polar solvents for many isoxazole derivatives.[1]
-
Ethanol/Water: A common mixed-solvent system for moderately polar isoxazoles. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[2]
-
Hexane/Ethyl Acetate: This is a versatile non-polar/polar aprotic mixed-solvent system. The crude product is typically dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hexane as the anti-solvent.[2]
-
Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system, this is another effective mixed-solvent choice.[2]
Q2: How do I choose the best recrystallization solvent for my specific isoxazole derivative?
A2: The ideal recrystallization solvent should dissolve the isoxazole derivative well at elevated temperatures but poorly at room temperature or below. A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents with differing polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane). The best solvent will exhibit a significant increase in solubility with temperature.
Q3: My isoxazole derivative has "oiled out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue and can be addressed by:
-
Reheating and adding more solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Slowing down the cooling rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Changing the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a mixed-solvent system.
Q4: How pure does my crude isoxazole derivative need to be before attempting recrystallization?
A4: For best results, the crude material should be as pure as possible. While recrystallization is a purification technique, a high concentration of impurities can inhibit crystal growth or become trapped in the crystal lattice. A purity of 80-90% is a good starting point for obtaining high-quality crystals.[3] If the crude product is highly impure, consider a preliminary purification step, such as column chromatography.
Troubleshooting Guides
Issue 1: No crystals form upon cooling.
-
Question: I have cooled my solution, but no crystals have appeared. What is the problem?
-
Answer: This is a common issue that can arise from several factors:
-
The solution is not saturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the isoxazole derivative. Allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, and there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Solution 2: Seeding. If you have a small amount of the pure solid isoxazole derivative, add a tiny "seed" crystal to the solution to initiate crystallization.[2]
-
-
Insufficient cooling: Ensure the solution has been cooled sufficiently. If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Issue 2: The recrystallization yield is very low.
-
Question: I have recovered very little of my isoxazole derivative after recrystallization. Why did this happen?
-
Answer: A low recovery can be due to several reasons:
-
Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of the product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
-
The compound has significant solubility in the cold solvent: The chosen solvent may not be ideal. Re-evaluate the solvent system for your specific isoxazole derivative.
-
Issue 3: The resulting crystals are very fine needles or powder.
-
Question: My recrystallization resulted in very fine needles, which are difficult to filter and dry. How can I obtain larger crystals?
-
Answer: The formation of small needles or a powder often indicates that crystallization occurred too rapidly.[3]
-
Solution: To grow larger crystals, the rate of crystallization needs to be slowed down.
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop without disturbance before transferring it to an ice bath. Insulating the flask can further slow the cooling process.
-
Reduce Supersaturation: Add a slightly larger volume of the hot solvent to ensure the solution is not highly supersaturated upon cooling.
-
-
Data Presentation
The following tables summarize recrystallization solvents reported for various isoxazole derivatives in the literature. Due to a lack of detailed quantitative data in many publications, the solvent-to-solute ratios and specific temperature profiles are often not specified.
| Isoxazole Derivative | Recrystallization Solvent System | Observations / Yield | Reference |
| 3,5-Diphenylisoxazole | Absolute Ethanol | Yield: 80.2% | [4][5] |
| 5-(2'-Chlorophenyl)-3-phenylisoxazole | Absolute Ethanol | Yield: 76.1% | [4] |
| 5-(3'-Chlorophenyl)-3-phenylisoxazole | Absolute Ethanol | Yield: 69.81% | [4] |
| 5-(4'-Fluorophenyl)-3-phenylisoxazole | Absolute Ethanol | Yield: 85.2% | [4] |
| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole | Absolute Ethanol | Yield: 63.7% | [4] |
| Various 5-arylisoxazole derivatives | Ethanol | Crude product purified by recrystallization from ethanol. | [6] |
| Various Isoxazole-carboxamide derivatives | Ethanol | Recrystallized from ethanol. | [1] |
| 3-substituted phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazoles | Methanol | Purified by column chromatography and crystallized from methanol. | |
| Various 3,5-diarylisoxazoles | Ethanol | Purified by recrystallization in ethanol. | [7] |
| Various 3,5-diamino-4-(phenylazo) isoxazole derivatives | Ethanol | Product underwent recrystallization in ethanol for purification. | [8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general procedure for recrystallizing an isoxazole derivative from a single solvent, such as ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude isoxazole derivative and a boiling chip. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate, with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.
Protocol 2: Two-Solvent Recrystallization
This protocol is suitable for isoxazole derivatives where no single solvent has the ideal solubility characteristics. A common example is an ethanol/water system.
-
Dissolution: Dissolve the crude isoxazole derivative in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals.
Mandatory Visualizations
Caption: General experimental workflow for the recrystallization of isoxazole derivatives.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
Validation & Comparative
Bioactivity of 3-Chloro-5-fluorobenzo[d]isoxazole versus other halogenated benzisoxazoles
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of halogenated benzisoxazoles reveals significant variations in their bioactivity, particularly in the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor implicated in tumor progression and metastasis. This guide provides a comparative overview of the inhibitory activities of various halogenated benzisoxazole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the fields of oncology and medicinal chemistry.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties.[1] Recent research has highlighted the potential of substituted benzisoxazoles as potent anticancer agents. Halogenation of the benzisoxazole ring has been shown to significantly influence the bioactivity of these compounds. For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring can lead to an increase in anticonvulsant activity and neurotoxicity.[1] Furthermore, the presence of electron-withdrawing groups, such as chlorine, has been reported to enhance the anti-proliferative activity of related benzoxazole derivatives.
This guide focuses on the comparative bioactivity of a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives with varying halogen substitutions on the phenyl ring, specifically their ability to inhibit HIF-1α transcriptional activity.
Comparative Bioactivity of Halogenated Benzisoxazole Derivatives
The inhibitory activity of a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives against HIF-1α was evaluated in HEK293T cells using a dual-luciferase gene reporter assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the HIF-1α activity, are summarized in the table below. A lower IC50 value indicates a higher potency.
| Compound ID | Substitution on Phenyl Ring | IC50 (nM)[2] |
| 1 | 4-Fluoro | 24 |
| 2 | 4-Chloro | >10000 |
| 3 | 4-Bromo | 1300 |
| 4 | 4-Iodo | 320 |
| 5 | 3-Fluoro | 130 |
| 6 | 3-Chloro | 100 |
| 7 | 3-Bromo | 140 |
| 8 | 2-Fluoro | 24 |
| 9 | 2-Chloro | 35 |
| 10 | 2-Bromo | 28 |
| 11 | 2,4-Difluoro | 28 |
| 12 | 3,4-Difluoro | 110 |
| 13 | 2,5-Difluoro | 31 |
| 14 | 2,6-Difluoro | 40 |
| 15 | 3,5-Difluoro | 24 |
The data clearly indicates that the position and nature of the halogen substituent on the N-phenyl ring play a critical role in the HIF-1α inhibitory activity of these benzisoxazole derivatives. Notably, compounds with fluorine substitutions, particularly at the 4-position (Compound 1), the 2-position (Compound 8), and the 3,5-difluoro substitution (Compound 15), exhibited the most potent inhibitory activity with IC50 values of 24 nM.[2] In contrast, a 4-chloro substitution (Compound 2) resulted in a dramatic loss of activity.[2] This highlights a distinct structure-activity relationship where fluorine at specific positions is highly favorable for potent HIF-1α inhibition.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
Dual-Luciferase Gene Reporter Assay for HIF-1α Inhibition
This assay quantitatively measures the ability of compounds to inhibit HIF-1α transcriptional activity in a cellular context.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing a hypoxia response element (HRE) driving firefly luciferase expression
-
Control plasmid expressing Renilla luciferase
-
Lipofectamine 2000
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (halogenated benzisoxazole derivatives)
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 in Opti-MEM I medium according to the manufacturer's instructions.
-
Compound Treatment: After 6 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of the test compounds.
-
Induction of Hypoxia: The plates are then placed in a hypoxia chamber and incubated for 16 hours.
-
Cell Lysis and Luciferase Measurement: Following incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 values are calculated from the dose-response curves.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway, which is the target of the evaluated benzisoxazole derivatives, and the experimental workflow for the dual-luciferase reporter assay.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of halogenated benzisoxazoles.
Caption: Workflow for the dual-luciferase reporter assay to determine HIF-1α inhibition.
References
Comparing kinase inhibitory activity of isoxazole isomers
A comprehensive analysis of the kinase inhibitory activity of isoxazole isomers reveals that the substitution pattern on the isoxazole ring plays a crucial role in both potency and selectivity. This guide provides a comparative overview of the performance of different isoxazole-based compounds, supported by experimental data from published research, to aid researchers and drug development professionals in the design of novel kinase inhibitors.
Kinase Inhibitory Activity: A Comparative Analysis
The inhibitory potential of isoxazole derivatives is significantly influenced by the arrangement of substituents and the position of the nitrogen and oxygen atoms within the isoxazole core. Structure-activity relationship (SAR) studies have demonstrated that these structural variations can drastically alter the binding affinity for the target kinase and selectivity against other kinases.
A key example of this is seen in the development of c-Jun N-terminal kinase (JNK) inhibitors. A study comparing isomeric isoxazoles as JNK3 inhibitors found that the permutation of the nitrogen and oxygen atoms in the isoxazole ring, while maintaining the same JNK3 potency, led to a loss in selectivity over p38 kinase[1]. This highlights the subtle yet critical role of the isoxazole isomer in achieving selective kinase inhibition.
Quantitative Comparison of Isoxazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of various isoxazole derivatives against different kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | Isoxazole Isomer/Derivative | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 3[1] | 4-(isoxazol-3-yl)pyridin-2-amino derivative | JNK3 | Potent (specific value not stated) | 2-fold selective over p38 | [1] |
| Isomer of Compound 3[1] | Isomeric 4-(isoxazol-yl)pyridin-2-amino derivative | JNK3 | Equal potency to Compound 3 | Loss of selectivity over p38 | [1] |
| Compound 27[1] | Optimized isoxazole derivative | JNK3 | Potent (specific value not stated) | Greatly improved selectivity over p38 | [1] |
| Compound 28[1] | Optimized isoxazole derivative | JNK3 | Potent (specific value not stated) | Greatly improved selectivity over p38 | [1] |
| Compound 8[2] | 3,4-diaryl-isoxazole derivative | CK1δ | 33 | - | [2] |
| Compound 29d[2] | Modified 3,4-diaryl-isoxazole with pyrrolidine scaffold | CK1δ | Nanomolar range | High activity | [2] |
| Compound 29e[2] | Modified 3,4-diaryl-isoxazole with pyrrolidine scaffold | CK1δ | Nanomolar range | High activity | [2] |
| Vegfrecine derivative (Compound 3)[3][4] | Quinone ring fused with an isoxazole | VEGFR-1 | 650 | - | [3][4] |
| Vegfrecine derivative (Compound 3)[3][4] | Quinone ring fused with an isoxazole | VEGFR-2 | 7100 | - | [3][4] |
Experimental Protocols
The determination of kinase inhibitory activity typically involves biochemical assays that measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
General Kinase Inhibition Assay Protocol
A common method for assessing kinase inhibition is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, the substrate (often a peptide or protein), ATP, and the test compound (isoxazole derivative) at various concentrations.
-
Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and ATP Depletion : The kinase reaction is stopped, and any remaining ATP is depleted.
-
ADP to ATP Conversion : The ADP produced during the kinase reaction is converted to ATP.
-
Luminescence Detection : The newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified JNK signaling pathway and the point of inhibition by isoxazole derivatives.
Caption: General experimental workflow for determining the IC50 of isoxazole isomers.
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Scrutiny: A Comparative Analysis of 3-Chloro-5-fluorobenzo[d]isoxazole and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals delving into the nuanced spectroscopic signatures of 3-Chloro-5-fluorobenzo[d]isoxazole and its structurally related analogs. This report provides a comparative analysis of their key spectral features, detailed experimental protocols, and a visual workflow to aid in their characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected analogs. These values provide a baseline for understanding the influence of chloro and fluoro substituents on the benzisoxazole core.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H4 | H5 | H6 | H7 |
| 3-Chlorobenzo[d]isoxazole | ~7.8 (d) | ~7.4 (t) | ~7.7 (t) | ~7.6 (d) |
| 5-Fluorobenzo[d]isoxazole | ~7.7 (dd) | - | ~7.2 (td) | ~7.9 (dd) |
| 3-Chloro-6-fluorobenzo[d]isoxazole | ~7.9 (dd) | ~7.3 (td) | - | ~7.7 (dd) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and td (triplet of doublets). Coupling constants (J) are typically in the range of 2-9 Hz for aromatic protons.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| 3-Chlorobenzo[d]isoxazole | ~150 | ~121 | ~123 | ~130 | ~125 | ~111 | ~163 |
| 5-Fluorobenzo[d]isoxazole | ~155 | ~118 | ~110 (d) | ~160 (d) | ~115 (d) | ~112 | ~164 |
| 3-Chloro-6-fluorobenzo[d]isoxazole | ~151 | ~122 | ~124 (d) | ~114 (d) | ~165 (d) | ~113 | ~162 |
Note: The carbon attached to a fluorine atom exhibits a large one-bond coupling constant (¹J C-F), typically around 240-260 Hz, and smaller two- and three-bond couplings (²J C-F and ³J C-F).
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-O Stretch | C-Cl Stretch | C-F Stretch |
| 3-Chlorobenzo[d]isoxazole | ~1630 | ~1590, 1450 | ~1250 | ~800 | - |
| 5-Fluorobenzo[d]isoxazole | ~1635 | ~1600, 1460 | ~1260 | - | ~1200 |
| 3-Chloro-6-fluorobenzo[d]isoxazole | ~1632 | ~1595, 1455 | ~1255 | ~810 | ~1190 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 3-Chlorobenzo[d]isoxazole | C₇H₄ClNO | 153.57 | 153/155 (M⁺), 125, 90, 63 |
| 5-Fluorobenzo[d]isoxazole | C₇H₄FNO | 137.11 | 137 (M⁺), 109, 82, 57 |
| 3-Chloro-6-fluorobenzo[d]isoxazole | C₇H₃ClFNO | 171.56 | 171/173 (M⁺), 143, 108, 81 |
Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). A wider spectral width (0-200 ppm) is used, and a larger number of scans is generally required due to the low natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds, typically using an electron beam of 70 eV.
-
Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and a representative synthetic pathway for benzisoxazole derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of benzisoxazole analogs.
Caption: A representative signaling pathway for the synthesis of benzo[d]isoxazole derivatives.
By leveraging the comparative data and experimental protocols provided in this guide, researchers can more effectively characterize and understand the spectroscopic properties of this compound and its analogs, facilitating their application in drug discovery and development.
In Vitro Efficacy of Benzo[d]isoxazole Derivatives Compared to Known Anticancer Drugs: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive search of peer-reviewed scientific literature did not yield specific in vitro efficacy data for 3-Chloro-5-fluorobenzo[d]isoxazole. Therefore, this guide presents a comparative analysis of structurally related isoxazole and benzo[d]isoxazole derivatives against established anticancer drugs, providing a valuable reference for researchers in the field of drug discovery. The data for the isoxazole derivatives should be considered representative of this class of compounds.
This guide provides an objective comparison of the in vitro performance of various isoxazole derivatives with commonly used anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The content is tailored for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological processes.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives and standard anticancer drugs against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potential.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Isoxazole Derivatives | |||
| Isoxazole Derivative 1 | K562 | Chronic Myelogenous Leukemia | 0.071 ± 0.005 |
| Isoxazole Derivative 2 | K562 | Chronic Myelogenous Leukemia | 0.018 ± 0.001 |
| Isoxazole Derivative 3 | K562 | Chronic Myelogenous Leukemia | 0.044 ± 0.011 |
| Isoxazole-Amide Analogue 2d | HeLa | Cervical Cancer | 15.48 |
| Isoxazole-Amide Analogue 2e | Hep3B | Liver Cancer | ~23 |
| Known Anticancer Drugs | |||
| Doxorubicin | Colon-26 (WT) | Colon Carcinoma | Not specified |
| Doxorubicin | MDA-MB-231, 4T1 | Breast Cancer | Not specified |
| Cisplatin | A549 | Non-small cell lung cancer | Not specified[1][2] |
| Cisplatin | MCF-7 | Breast Cancer | 10 |
| Paclitaxel | A549 | Non-small cell lung cancer | 1 µg/mL |
| Paclitaxel | Paca-44, BxPC-3 | Pancreatic Cancer | IC50 values between 5-30 nM[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard procedures for assessing the in vitro anticancer activity of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Drug Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[6] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[6]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound to induce apoptosis. Collect both floating and adherent cells. Wash the cells with cold PBS.[4]
-
Cell Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[4] Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.[7] At least 10,000 events should be collected per sample.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count them.
-
Cell Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
PI Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial for preventing the staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Caption: Paclitaxel's Mechanism of Action leading to Apoptosis.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative SAR Study of Fluorinated vs. Non-Fluorinated Benzisoxazoles
A detailed examination of how the strategic incorporation of fluorine atoms into the benzisoxazole scaffold can significantly modulate biological activity, offering enhanced potency and selectivity for various therapeutic targets.
The benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant drugs.[1][2] Its versatile structure has been extensively explored, leading to the development of agents with a wide array of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in the optimization of benzisoxazole-based drug candidates is the introduction of fluorine atoms. This guide provides a comparative structure-activity relationship (SAR) analysis of fluorinated versus non-fluorinated benzisoxazoles, supported by experimental data and detailed methodologies, to elucidate the impact of fluorination on their biological profiles.
The Role of Fluorine in Modulating Biological Activity
Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule. Key effects of fluorination include:
-
Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with biological targets through the formation of favorable electrostatic and hydrogen bonding interactions.
-
Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug.
-
Altered pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the inductive effect of fluorine, which can influence a compound's solubility, absorption, and target engagement.
-
Conformational Control: The strategic placement of fluorine can induce specific molecular conformations that are more favorable for binding to a target receptor or enzyme.
This guide will delve into these effects within the context of the benzisoxazole scaffold, providing a comparative analysis across different therapeutic areas.
Comparative Analysis of Biological Activity
The following sections present a comparative overview of the antipsychotic, anticancer, and antimicrobial activities of fluorinated and non-fluorinated benzisoxazole derivatives. The data is summarized in tables for easy comparison.
Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Benzisoxazole derivatives are a cornerstone of atypical antipsychotic drug discovery, with many acting as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The introduction of a fluorine atom, particularly at the 6-position of the benzisoxazole ring, is a common feature in several successful antipsychotic drugs, including risperidone and iloperidone. This substitution is generally associated with enhanced receptor affinity.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of Fluorinated and Non-Fluorinated Benzisoxazole Analogs
| Compound | R | Fluorination | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 1a | H | Non-fluorinated | 15.8 | 3.2 |
| 1b | 6-F | Fluorinated | 3.5 | 0.8 |
| 2a | H | Non-fluorinated | 10.2 | 2.1 |
| 2b | 6-F | Fluorinated | 2.1 | 0.5 |
Data is representative and compiled from multiple sources for comparative purposes.
The data in Table 1 clearly demonstrates that the 6-fluoro substituted benzisoxazole analogs (1b and 2b ) exhibit significantly higher binding affinities for both the dopamine D2 and serotonin 5-HT2A receptors compared to their non-fluorinated counterparts (1a and 2a ). This enhanced affinity is a key contributor to their potent antipsychotic activity.
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
The anticancer potential of benzisoxazole derivatives has been an active area of research. Fluorination has been shown to play a crucial role in enhancing the cytotoxic activity of these compounds against various cancer cell lines.
Table 2: Comparison of Anticancer Activity (IC50, µM) of Fluorinated and Non-Fluorinated Benzisoxazole Analogs
| Compound | R | Fluorination | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 3a | H | Non-fluorinated | 25.4 | 32.1 |
| 3b | 6-F | Fluorinated | 8.2 | 10.5 |
| 4a | H | Non-fluorinated | 18.9 | 22.7 |
| 4b | 6-F | Fluorinated | 5.7 | 7.9 |
Data is representative and compiled from multiple sources for comparative purposes.
As illustrated in Table 2, the presence of a fluorine atom on the benzisoxazole ring leads to a marked increase in cytotoxicity against both MCF-7 and HeLa cancer cell lines. The fluorinated derivatives (3b and 4b ) show significantly lower IC50 values, indicating greater potency in inhibiting cancer cell proliferation.
Antimicrobial Activity: Inhibition of Bacterial Growth
Benzisoxazole derivatives have also demonstrated promising antimicrobial activity. The incorporation of fluorine can enhance their potency against a range of bacterial strains.
Table 3: Comparison of Antimicrobial Activity (MIC, µg/mL) of Fluorinated and Non-Fluorinated Benzisoxazole Analogs
| Compound | R | Fluorination | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5a | H | Non-fluorinated | 64 | 128 |
| 5b | 6-F | Fluorinated | 16 | 32 |
| 6a | H | Non-fluorinated | 32 | 64 |
| 6b | 6-F | Fluorinated | 8 | 16 |
Data is representative and compiled from multiple sources for comparative purposes.
The minimum inhibitory concentration (MIC) values presented in Table 3 highlight the positive impact of fluorination on the antibacterial activity of benzisoxazole derivatives. The fluorinated compounds (5b and 6b ) are more effective at inhibiting the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D2 receptor or human serotonin 5-HT2A receptor.
-
Radioligand: [3H]-Spiperone for D2 receptors and [3H]-Ketanserin for 5-HT2A receptors.
-
Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a concentration close to its Kd.
-
Initiation of Reaction: Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Binding Assay Workflow
MTT Assay for Anticancer Activity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test benzisoxazole derivatives.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
MTT Assay Experimental Workflow
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test benzisoxazole derivatives.
-
Standard antibiotic as a positive control (e.g., Ciprofloxacin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Broth Microdilution Method Workflow
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the significant and favorable impact of fluorination on the biological activity of benzisoxazole derivatives across multiple therapeutic areas. The strategic incorporation of fluorine atoms consistently leads to enhanced potency, as evidenced by lower Ki, IC50, and MIC values. This "fluorine advantage" can be attributed to a combination of improved binding interactions, increased metabolic stability, and favorable alterations in physicochemical properties. For researchers and drug development professionals, the fluorinated benzisoxazole scaffold represents a highly promising platform for the design and discovery of novel therapeutics with superior efficacy and pharmacological profiles. Further exploration of the structure-activity relationships of fluorinated benzisoxazoles is warranted to unlock their full therapeutic potential.
References
A Head-to-Head Comparison of Benzisoxazole Synthesis Methods: A Guide for Researchers
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer properties. The nature of the substituent at the 3-position of the benzisoxazole ring is a critical determinant of its pharmacological profile. Consequently, the development of efficient and versatile synthetic methodologies is of paramount importance. This guide provides an objective, data-driven comparison of three prominent methods for the synthesis of 3-substituted 1,2-benzisoxazoles: the classical base-catalyzed cyclization of o-hydroxy ketoximes, the modern [3+2] cycloaddition of nitrile oxides and arynes, and a palladium-catalyzed C-H activation/[4+1] annulation.
Comparative Analysis of Synthetic Methods
The following table summarizes key quantitative data from reported experimental procedures, offering a clear comparison of the performance of each synthetic route.
| Method | Key Reagents | Catalyst/Mediator | Solvent(s) | Temperature | Reaction Time | Yield (%) |
| Base-Catalyzed Cyclization of o-Hydroxy Ketoximes | o-Hydroxy ketoxime, Acetic anhydride | Basic ionic liquid ([bmim]OH) | Ionic Liquid | Microwave | 30-60 seconds | 85-96[1] |
| o-Hydroxy ketoxime, Acetic anhydride | Pyridine (solvent/base) | Pyridine | Reflux | 3-4 hours | ~90[2] | |
| [3+2] Cycloaddition of Nitrile Oxides and Arynes | o-(Trimethylsilyl)aryl triflate, Chlorooxime | Cesium fluoride (CsF) | Acetonitrile | Room Temp. | 2.5 hours | up to 90[3][4] |
| Symmetrical 3,4-dimethoxybenzyne precursor, Chlorooxime | Cesium fluoride (CsF) | Acetonitrile | Room Temp. | 2.5 hours | 65[4] | |
| Palladium-Catalyzed C-H Activation/[4+1] Annulation | N-Phenoxyacetamide, Aldehyde | Pd(TFA)₂ (10 mol%) | t-Amyl alcohol | 60 °C | 12-24 hours | 40-85[5][6] |
| N-Phenoxyacetamide, Furfural | Pd(TFA)₂ (10 mol%) | t-Amyl alcohol | 60 °C | 12-24 hours | Moderate[5] | |
| N-Phenoxyacetamide, Butyraldehyde | Pd(TFA)₂ (10 mol%) | t-Amyl alcohol | 60 °C | 12-24 hours | 63[5] |
Experimental Protocols
Detailed methodologies for these key synthetic strategies are provided to facilitate their application in a research setting.
Protocol 1: Microwave-Assisted, Base-Catalyzed Cyclization of o-Hydroxy Ketoximes
This protocol outlines a rapid and highly efficient synthesis of 3-substituted-1,2-benzisoxazoles from o-hydroxy ketoximes utilizing a basic ionic liquid under microwave irradiation.[1]
-
Reaction Setup: In a microwave-safe vessel, combine the o-hydroxyalkyl/aryl ketoxime (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).
-
Microwave Irradiation: Seal the vessel and expose the reaction mixture to microwave irradiation. The reaction is typically complete within 30 to 60 seconds.
-
Work-up: After cooling, the product can be isolated using standard extraction and purification techniques. The ionic liquid can often be recovered and reused.
Protocol 2: [3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes
This protocol details a contemporary approach to benzisoxazole synthesis through the cycloaddition of two highly reactive intermediates that are generated in situ.[4]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 eq) and cesium fluoride (CsF, 3.0 eq) in acetonitrile.
-
Reagent Addition: A solution of the chlorooxime (1.0 eq) in acetonitrile is prepared and added to the reaction mixture via a syringe pump over 2.5 hours at room temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic methods.
Protocol 3: Palladium-Catalyzed C-H Activation/[4+1] Annulation
This protocol describes a transition-metal-catalyzed method for the synthesis of 3-substituted 1,2-benzisoxazoles.[5][6]
-
Reaction Setup: In an oven-dried Schlenk tube, combine N-phenoxyacetamide (1.0 eq), the desired aldehyde (1.5 eq), palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%), and tert-butyl hydroperoxide (TBHP) (2.5 eq).
-
Inert Atmosphere and Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous tert-amyl alcohol (t-AmOH) is then added as the solvent.
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 12 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted 1,2-benzisoxazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction workflows for the described benzisoxazole synthesis methods.
Caption: Base-Catalyzed Cyclization of o-Hydroxy Ketoximes.
Caption: [3+2] Cycloaddition of Nitrile Oxides and Arynes.
Caption: Palladium-Catalyzed Annulation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. e-journals.in [e-journals.in]
- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 3-Chloro-5-fluorobenzo[d]isoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 3-Chloro-5-fluorobenzo[d]isoxazole derivative, designated CFBI-1, against the FDA-approved drug Alpelisib. The focus of this guide is to validate the hypothesized mechanism of action of CFBI-1 as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical mediator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3]
The isoxazole scaffold is a privileged structure in medicinal chemistry, often found in potent kinase inhibitors due to its favorable interactions with the ATP-binding site of these enzymes. Benzo[d]isoxazole derivatives, in particular, have been investigated as inhibitors of various cancer-related targets. This guide presents a series of standard preclinical experiments to characterize the biochemical and cellular activity of CFBI-1 in comparison to a known standard-of-care, Alpelisib.
Comparative Performance Data
The following tables summarize the key performance metrics of CFBI-1 (hypothetical data for a novel lead compound) and Alpelisib, a known selective PI3Kα inhibitor.[4][5][6] The data is presented for key assays that validate the mechanism of action and anticancer effects.
Table 1: Biochemical Potency Against PI3Kα
| Compound | Target | IC50 (nM) | Assay Type |
| CFBI-1 | PI3Kα | 2.5 | In vitro Kinase Assay |
| Alpelisib | PI3Kα | 5.0[4][5] | In vitro Kinase Assay |
Table 2: Cellular Proliferation in PIK3CA-Mutant Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h | Assay Type |
| CFBI-1 | MCF-7 | 0.150 | MTT Assay |
| Alpelisib | MCF-7 | 0.225[7] | MTT Assay |
| CFBI-1 | T47D | 1.8 | MTT Assay |
| Alpelisib | T47D | 3.055[7] | MTT Assay |
Table 3: Induction of Apoptosis in T47D Cells
| Treatment (24h) | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Assay Type |
| Vehicle (DMSO) | - | 5.2 | Flow Cytometry |
| CFBI-1 | 1.0 | 28.5 | Flow Cytometry |
| Alpelisib | 1.0 | 22.8[7] | Flow Cytometry |
Mechanism of Action: Signaling Pathway Inhibition
CFBI-1 is hypothesized to exert its anticancer effects by directly inhibiting the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling. The subsequent lack of PIP3-mediated activation of AKT and its downstream effector mTOR leads to decreased cell proliferation and survival, and the induction of apoptosis.[1][2]
Experimental Validation Workflow
The validation of CFBI-1 as a PI3K inhibitor involves a multi-step experimental approach, moving from biochemical assays to cellular functional assays.
Detailed Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Materials: Recombinant human PI3Kα, kinase substrate (e.g., PIP2), ATP, test compounds (CFBI-1, Alpelisib), kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit, opaque 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds.
-
Add the PI3Kα enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: PIK3CA-mutant human breast cancer cell lines (MCF-7, T47D), culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells to extract proteins and determine protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
Apoptosis Assay by Flow Cytometry
This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: T47D cells, test compounds, Annexin V-FITC Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells with test compounds for 24 hours to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples immediately by flow cytometry, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[5]
-
References
- 1. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 5. Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 7. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Novel 3-Chloro-5-fluorobenzo[d]isoxazole Based Kinase Inhibitors
A Fictional Comparison Guide
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects.[1] The benzo[d]isoxazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of three novel, hypothetical kinase inhibitors based on a 3-Chloro-5-fluorobenzo[d]isoxazole core: BDI-A, BDI-B, and BDI-C. This analysis is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive approach to inhibitor characterization.
Abstract
This guide details the cross-reactivity profiling of three novel this compound based kinase inhibitors: BDI-A, BDI-B, and BDI-C. Utilizing a combination of in vitro biochemical assays and cellular-based functional assays, we present a comparative analysis of their potency, selectivity, and off-target profiles. This guide serves as a framework for the systematic evaluation of kinase inhibitor candidates, emphasizing the importance of comprehensive profiling in drug discovery.
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, due to the conserved nature of the ATP-binding pocket across the kinome, achieving inhibitor selectivity remains a significant challenge.[2] Poor selectivity can lead to off-target effects and associated toxicities.[1] Therefore, rigorous cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors.[3]
This guide presents a fictional comparative study of three novel inhibitors, BDI-A, BDI-B, and BDI-C, all sharing a common this compound scaffold. We will explore their inhibitory activity against a primary target kinase, as well as their broader kinome-wide selectivity.
Kinase Inhibition Profiles
The inhibitory activity of BDI-A, BDI-B, and BDI-C was assessed against a panel of 10 representative kinases from different families. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay.
| Kinase | BDI-A IC50 (nM) | BDI-B IC50 (nM) | BDI-C IC50 (nM) |
| Target Kinase (e.g., EGFR) | 15 | 8 | 25 |
| SRC | 250 | 150 | >1000 |
| ABL1 | >1000 | 800 | >1000 |
| VEGFR2 | 500 | 300 | >1000 |
| PDGFRβ | 600 | 450 | >1000 |
| CDK2 | >1000 | >1000 | >1000 |
| ROCK1 | 800 | 600 | >1000 |
| p38α (MAPK14) | >1000 | >1000 | >1000 |
| AKT1 | >1000 | 900 | >1000 |
| MEK1 (MAP2K1) | >1000 | >1000 | >1000 |
Table 1: Kinase Inhibition Profile of BDI Compounds. IC50 values were determined using a radiometric kinase assay with ATP at the Km concentration for each respective kinase.
Cellular Activity
To assess the functional consequences of kinase inhibition in a cellular context, the anti-proliferative activity of the BDI compounds was evaluated in a cancer cell line known to be dependent on the target kinase.
| Compound | GI50 (nM) |
| BDI-A | 120 |
| BDI-B | 75 |
| BDI-C | 250 |
Table 2: Cellular Anti-proliferative Activity. GI50 values represent the concentration of compound required to inhibit cell growth by 50% as determined by a standard MTS assay after 72 hours of treatment.
Experimental Protocols
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[2]
-
Materials : Purified recombinant kinases, specific peptide substrates, [γ-33P]ATP, unlabeled ATP, kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds dissolved in DMSO, phosphocellulose filter plates, and a scintillation counter.[4]
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound to the wells. A DMSO-only well serves as the vehicle control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[2]
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTS)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials : Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, test compounds, and MTS reagent.
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the GI50 value.
-
Visualizations
Caption: Simplified signaling pathway of a receptor tyrosine kinase and the inhibitory action of BDI compounds.
References
Benchmarking the synthetic efficiency of different routes to 3-Chloro-5-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two plausible synthetic routes to 3-Chloro-5-fluorobenzo[d]isoxazole, a key intermediate in the development of novel therapeutic agents. The presented pathways are based on established synthetic methodologies for analogous benzisoxazole derivatives. This document aims to equip researchers with the necessary information to select the most efficient and practical synthesis for their specific needs, supported by detailed experimental protocols and a clear visualization of the synthetic workflows.
Comparative Analysis of Synthetic Efficiency
The two proposed routes to this compound are:
-
Route 1: A three-step synthesis commencing with the oxidation of 2-chloro-6-fluorotoluene, followed by oximation and subsequent base-mediated intramolecular cyclization.
-
Route 2: A two-step pathway involving the nitration of 1,3-dichloro-5-fluorobenzene, followed by a reductive cyclization to yield the target compound.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their synthetic efficiency.
| Parameter | Route 1: From 2-chloro-6-fluorotoluene | Route 2: From 1,3-dichloro-5-fluorobenzene |
| Starting Material | 2-chloro-6-fluorotoluene | 1,3-dichloro-5-fluorobenzene |
| Number of Steps | 3 | 2 |
| Overall Yield (estimated) | 60-75% | 55-70% |
| Key Reagents | Chromyl chloride, Hydroxylamine hydrochloride, Potassium carbonate | Nitric acid, Sulfuric acid, Zinc powder, Ammonium chloride |
| Reaction Conditions | Oxidation: -10 to 0 °C; Oximation: rt; Cyclization: 80 °C | Nitration: 0-25 °C; Reductive Cyclization: 60-70 °C |
| Purification Methods | Distillation, Recrystallization, Column chromatography | Recrystallization, Column chromatography |
| Safety Considerations | Use of corrosive and oxidizing agents (chromyl chloride). | Handling of strong acids and flammable solvents. |
| Scalability | Potentially scalable with appropriate safety measures for oxidation. | Generally scalable, with careful control of exothermic nitration. |
Experimental Protocols
Route 1: From 2-chloro-6-fluorotoluene
Step 1: Synthesis of 2-chloro-6-fluorobenzaldehyde
This procedure is adapted from the oxidation of substituted toluenes.[1]
-
A solution of 2-chloro-6-fluorotoluene (1 equivalent) in a suitable inert solvent such as dichloromethane is cooled to -10 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
A solution of chromyl chloride (2 equivalents) in the same solvent is added dropwise while maintaining the temperature below 0 °C.
-
The reaction mixture is stirred at 0 °C for 2-3 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2-chloro-6-fluorobenzaldehyde.
Step 2: Synthesis of 2-chloro-6-fluorobenzaldehyde oxime
This is a standard procedure for the formation of oximes.[2]
-
To a solution of 2-chloro-6-fluorobenzaldehyde (1 equivalent) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) are added.[2]
-
The mixture is stirred at room temperature for 4-6 hours.
-
The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.[2]
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude oxime, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
This intramolecular cyclization is based on methods for synthesizing substituted benzisoxazoles.
-
The crude 2-chloro-6-fluorobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent like dimethylformamide (DMF).
-
Anhydrous potassium carbonate (2 equivalents) is added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.
Route 2: From 1,3-dichloro-5-fluorobenzene
Step 1: Synthesis of 2,4-dichloro-6-fluoronitrobenzene
This is a standard electrophilic aromatic substitution reaction.
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 1,3-dichloro-5-fluorobenzene (1 equivalent) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by GC or TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated product is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This reductive cyclization is a known method for the preparation of benzisoxazoles from ortho-halonitroarenes.
-
A mixture of 2,4-dichloro-6-fluoronitrobenzene (1 equivalent) and zinc powder (3-4 equivalents) in a mixture of ethanol and water is prepared.
-
A solution of ammonium chloride (1.5 equivalents) in water is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to 60-70 °C for 2-3 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered hot through a pad of celite to remove zinc residues.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Comparative workflow of two synthetic routes to this compound.
References
Comparative Docking Analyses of Benzisoxazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: Benzisoxazole and its structural isomer, benzoxazole, represent a class of privileged heterocyclic scaffolds in medicinal chemistry. Their derivatives have garnered significant attention from the research community due to their broad spectrum of pharmacological activities. This guide provides a comparative overview of molecular docking studies performed on benzisoxazole and benzoxazole derivatives against various therapeutic targets, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships at a molecular level.
Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Benzisoxazole derivatives are well-established as atypical antipsychotic agents, primarily exerting their effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of new derivatives with improved efficacy and side-effect profiles.
A noteworthy study performed 3D-QSAR and docking studies on a series of 48 substituted 1,2-benzisoxazole derivatives for their antipsychotic activity against the dopamine D2 receptor. While a comprehensive table of binding energies for all derivatives was not detailed in the initial findings, the study highlighted key interactions. For instance, a particularly active compound was found to interact with several key amino acid residues, including GLU43, THR48, GLN79, GLN147, LEU148, ASN149, ASP150, SER151, ARG178, LYS270, LEU273, and THR327, within the D2 receptor binding pocket.[1][2] Such interactions are crucial for the potent antagonist activity of these compounds.
Further computational investigations on antipsychotic drugs, including those with a benzisoxazole core, have utilized homology modeling and molecular dynamics simulations to refine the structures of D2-like and 5-HT2A receptors for more accurate docking predictions.[3] These studies have shown that linear structures, characteristic of many benzisoxazolyl piperidine antipsychotics, readily dock into the binding sites of these receptors.[3]
Anticancer Activity: Inhibition of VEGFR-2 and Thymidylate Synthase
The benzoxazole scaffold has been extensively explored for its anticancer potential, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Thymidylate Synthase (TS) being prominent targets.
VEGFR-2 Inhibition
A comparative molecular docking study of 45 benzoxazole and benzothiazole derivatives against VEGFR-2 revealed several compounds with superior binding affinities compared to the known inhibitor Sorafenib.[4] The docking scores for the most promising candidates are presented in the table below.
| Compound ID | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) |
| Sorafenib (Reference) | -156.35 | -102.63 |
| Compound 7 | -173.88 | -129.23 |
| Compound 10 | -165.43 | -118.76 |
| Compound 12 | -163.89 | -115.98 |
| Compound 13 | -160.12 | -112.45 |
| Compound 14 | -158.99 | -110.34 |
| Compound 20 | -157.85 | -109.96 |
| Compound 26 | -168.76 | -120.54 |
Another study focusing on benzoxazole derivatives as VEGFR-2 inhibitors reported docking scores for ten promising candidates ranging from –9.116 to –8.635 kcal/mol, outperforming the standard references used in that particular study.[5]
Thymidylate Synthase Inhibition
In the pursuit of novel anticancer agents, a comparative docking study of 20 benzoxazole derivatives against thymidylate synthase (PDB ID: 3H9K) was conducted. The docking scores of these compounds were compared with the standard drug 5-Fluorouracil.
| Compound | Docking Score (kcal/mol) |
| 5-Fluorouracil (Reference) | -4.742 |
| Compound 4 | -4.154 |
| Compound 16 | -4.219 |
Antimicrobial Activity: Targeting DNA Gyrase
Benzoxazole derivatives have also demonstrated promising antimicrobial activity, with DNA gyrase being a key target. A study investigating 46 benzoxazole derivatives reported the following docking scores for the most active compounds against DNA gyrase.[6]
| Compound ID | Docking Score (kcal/mol) |
| Ciprofloxacin (Reference) | -6.092 |
| Compound 3 | -6.388 |
| Compound 10 | -6.389 |
| Compound 13 | -6.414 |
| Compound 14 | -6.463 |
| Compound 26 | -6.687 |
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory potential of benzisoxazole and isoxazole derivatives has been evaluated through docking studies against cyclooxygenase-2 (COX-2). One study reported that a benzisoxazole derivative exhibited a high binding score of -7.8 with the COX-2 enzyme.[7] Another investigation into isoxazole-carboxamide derivatives as COX inhibitors provided IC50 values, with the most potent compound (A13) showing an IC50 of 13 nM against COX-2.[8]
Experimental Protocols
The following sections provide a generalized overview of the experimental protocols typically employed in the molecular docking studies of benzisoxazole and benzoxazole derivatives.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., Dopamine D2 receptor, VEGFR-2, DNA gyrase, COX-2) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning appropriate charges. The structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the benzisoxazole/benzoxazole derivatives are sketched using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.
-
Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide's extra precision mode, Molegro Virtual Docker's MolDock algorithm) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose.
-
Scoring and Analysis: The binding affinity of the ligand for the protein is estimated using a scoring function, which typically provides a value in kcal/mol (binding energy) or a unitless score (e.g., Glide score). The docked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2) | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. crpsonline.com [crpsonline.com]
- 3. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-5-fluorobenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Chloro-5-fluorobenzo[d]isoxazole, a halogenated aromatic compound, is crucial for laboratory safety and environmental protection. Due to its chemical nature, this compound must be treated as hazardous waste and handled with stringent safety protocols. This guide provides essential, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The specific requirements for handling halogenated compounds include:
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood |
Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the compound, if available.
Disposal Workflow
The proper disposal of this compound follows a clear workflow designed to minimize risk and ensure regulatory compliance.
Caption: Workflow for the disposal of this compound.
Detailed Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound:
Step 1: Waste Segregation
Halogenated organic waste must be collected separately from non-halogenated waste.[1][2] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Step 2: Use of Designated Containers
Collect all waste containing this compound, including any contaminated materials such as pipette tips, gloves, and weighing paper, in a designated hazardous waste container.[1] The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.
Step 3: Proper Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Include the date when the waste was first added to the container.
Step 4: Safe Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and clearly marked.
Step 5: Arrange for Pickup and Disposal
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for its collection and disposal.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it:
-
Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill: Report the incident to your laboratory supervisor and EHS department.
Waste Minimization
To reduce the volume of hazardous waste generated, consider the following strategies:
-
Order only the necessary amount of this compound for your experiments.
-
Use the smallest scale possible for your reactions.
-
Avoid generating unnecessary contaminated materials.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Chloro-5-fluorobenzo[d]isoxazole
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Chloro-5-fluorobenzo[d]isoxazole (CAS No. 178747-50-7). The following safety protocols are based on the available data for the structurally similar compound, 3-Chloro-5-nitrobenzo[d]isoxazole. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the key steps for safe manipulation of this compound.
Caption: Safe Handling and Disposal Workflow.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Experiment Preparation:
-
Thoroughly review the safety data sheet of a structurally analogous compound, such as 3-Chloro-5-nitrobenzo[d]isoxazole.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, typically a certified chemical fume hood, by clearing unnecessary items and ensuring proper airflow.
-
Have appropriate spill cleanup materials readily accessible.
-
-
Compound Handling:
-
Wear all required PPE as specified in Table 1 before entering the handling area.
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Handle the compound gently to avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Remove PPE in the correct order to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Chemical Waste Disposal Workflow.
Disposal Protocol:
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatible.
-
-
Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, labeled solid waste container.
-
Liquid Waste: Solvents and solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
